Lasiodonin
Description
Structure
2D Structure
Properties
IUPAC Name |
3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWYILWVYNUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Lasiodonin is an ent-kaurane diterpenoid, a class of natural compounds recognized for their complex structures and significant biological activities. This guide provides an in-depth overview of the primary natural sources of this compound and details the technical protocols for its extraction, isolation, and purification.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Isodon genus (Lamiaceae family), which is also known by its former name, Rabdosia. These herbs have a long history of use in traditional medicine, particularly in China.
The most significant and widely studied source of this compound is:
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Isodon rubescens (formerly Rabdosia rubescens) : This perennial herbaceous plant, commonly known as Donglingcao in China, is the primary source for the commercial and laboratory-scale isolation of this compound and related diterpenoids like Oridonin.[1][2][3][4][5][6] The compound is typically extracted from the aerial parts, particularly the leaves, of the plant. Other species such as Isodon japonica and Isodon excisoides also contain a variety of ent-kaurane diterpenoids.[7]
Isolation and Purification Methodologies
The isolation of this compound is a multi-step process involving initial extraction from the plant matrix followed by several stages of chromatographic purification. The general workflow is designed to first obtain a crude extract enriched with diterpenoids, which is then subjected to more refined techniques to yield the pure compound.
The process begins with the dried plant material and progresses through extraction and various purification steps to yield high-purity this compound, which is then verified structurally.
Quantitative Data on Extraction and Purification
The yield of this compound (often reported as Oridonin, a closely related and co-extracted compound) varies significantly based on the chosen methodology. The following table summarizes yields reported in various studies.
| Method | Source Material | Key Parameters | Yield/Result | Purity | Reference |
| Ultrasound-Assisted Extraction (UAE) | R. rubescens | 75.9% Ethanol, 35.7 min, 1:32.6 solid/liquid ratio | 4.23 mg/g | N/A (Crude) | [1][3] |
| Solid-Liquid Extraction | R. rubescens | 80% Ethanol, 75 min, 1:12 solid/liquid ratio | 9.6% total extract yield | N/A (Crude) | [2] |
| Hyphenated Ultrasound-Assisted Extraction (HUAE) | R. rubescens | Optimized conditions | 7.95 mg/g | N/A (Crude) | [2] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude I. rubescens Extract | Input: 100 mg crude extract | 40.6 mg | 73.5% (post-HSCCC), 97.8% (post-PTLC) | [5] |
| Counter-Current Chromatography (CCC) | Crude R. rubescens Sample | Input: 200 mg crude sample | 120 mg | 97.8% | [6] |
Detailed Experimental Protocols
This protocol is adapted from optimized methods for extracting diterpenoids from Isodon rubescens.[1][3]
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Plant Material Preparation : Air-dry the aerial parts of Isodon rubescens and grind them into a fine powder (e.g., 40-60 mesh).
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Extraction Setup : Place 10 g of the powdered plant material into a flask.
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Solvent Addition : Add 326 mL of 76% aqueous ethanol to achieve a solid-to-liquid ratio of 1:32.6 (g/mL).
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Ultrasonic Treatment : Submerge the flask in an ultrasonic bath. Perform the extraction for approximately 36 minutes at a controlled temperature.
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Filtration and Concentration : After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield the crude extract.
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Storage : Store the dried crude extract at 4°C for subsequent purification.
This protocol describes the purification of a crude diterpenoid fraction to obtain high-purity this compound.[5][6][8]
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Preparation of Two-Phase Solvent System : Prepare a solvent system consisting of n-hexane, ethyl acetate, methanol, and water. A commonly used ratio is n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) .[5][8] Thoroughly mix the solvents in a separation funnel and allow the phases to separate at room temperature. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.
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HSCCC System Equilibration : Fill the entire multilayer coil column with the stationary phase (upper phase) at a high flow rate. Then, pump the mobile phase (lower phase) into the head of the column at a desired flow rate (e.g., 1.5 mL/min) while the apparatus is rotating at a set speed (e.g., 850 rpm). Continue until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the tail outlet.
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Sample Loading : Dissolve approximately 100-200 mg of the crude extract/fraction in a small volume of the biphasic solvent mixture (e.g., 5 mL). Inject the sample solution into the column through the injection port.
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Elution and Fraction Collection : Continue to pump the mobile phase through the column. Monitor the effluent using a UV detector (e.g., at 254 nm) and collect fractions of a specific volume (e.g., 5 mL per tube).
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Analysis of Fractions : Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
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Compound Recovery : Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound. A final purity of over 97% can be achieved with this method.[6]
Biological Activity and Signaling Pathway
This compound and related compounds from Isodon rubescens, such as Jaridonin, are known to exhibit potent anti-cancer effects, primarily by inducing apoptosis.[9] The mechanism often involves the intrinsic or mitochondria-mediated apoptosis pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute cell death.
References
- 1. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Production of oridonin-rich extracts from Rabdosia rubescens using hyphenated ultrasound-assisted supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jaridonin, a novel ent-kaurene diterpenoid from Isodon rubescens, inducing apoptosis via production of reactive oxygen species in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytotoxic Landscape of Lasiodonin: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid compound isolated from the plant Isodon coetsa, has garnered significant interest in oncological research for its potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth overview of the in-vitro cytotoxicity studies of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Data Presentation: In-Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its closely related analogue, oridonin, across various human cancer cell lines. These values have been compiled from multiple studies to provide a comparative overview of their cytotoxic efficacy.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Adenocarcinoma | Oridonin | 27.32 ± 0.24 | 48 |
| HeLa | Cervical Carcinoma | Oridonin | 31.01 ± 1.93 | 48 |
| A549 | Lung Adenocarcinoma | Oridonin | 31.77 ± 3.06 | 48 |
| HepG2 | Hepatocellular Carcinoma | Oridonin | 53.05 ± 3.15 | 48 |
| HL-60 | Promyelocytic Leukemia | This compound | Not explicitly found | - |
| SGC-7901 | Gastric Cancer | Oridonin | 22.74 | Not Specified |
Core Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, promoting autophagy, and stimulating the production of reactive oxygen species (ROS). These cellular events are intricately linked to the modulation of key signaling pathways that govern cell survival, proliferation, and death.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which this compound eliminates cancer cells. This process is characterized by a cascade of molecular events, including the activation of caspases and the regulation of the Bcl-2 family of proteins.
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Mitochondrial Pathway: this compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[2]
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Caspase Activation: The released cytochrome c triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[1][2] Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
References
An In-depth Technical Guide on the Anti-inflammatory Effects of Diterpenoids from Rabdosia rubescens: A Focus on Oridonin
Introduction
While the user's request specifically targeted Lasiodonin, a comprehensive literature search reveals a significant scarcity of dedicated research on its anti-inflammatory properties. However, extensive studies have been conducted on Oridonin, a structurally similar and major bioactive diterpenoid isolated from the same medicinal plant, Rabdosia rubescens.[1][2][3] Oridonin has demonstrated potent anti-inflammatory, anti-cancer, and neuroprotective activities.[1][4] This technical guide will, therefore, focus on the well-documented anti-inflammatory effects of Oridonin as a representative and thoroughly investigated compound from Rabdosia rubescens, with the acknowledgment that further research is needed to elucidate the specific activities of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of Oridonin's mechanisms of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Core Mechanisms of Anti-inflammatory Action
Oridonin exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the direct inhibition of the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]
Oridonin has been shown to potently inhibit this pathway. Studies have demonstrated that Oridonin treatment suppresses the LPS-induced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[6] This inhibitory action leads to a downstream reduction in the expression of NF-κB-regulated pro-inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection [mdpi.com]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin attenuates the release of pro-inflammatory cytokines in lipopolysaccharide-induced RAW264.7 cells and acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Lasiodonin: A Comprehensive Technical Guide to its Anticancer Properties and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, an active diterpenoid compound isolated from the plant Isodon rubescens, has garnered significant attention for its potent anticancer activities. This technical guide provides an in-depth overview of the anticancer properties of this compound, with a focus on its molecular mechanisms of action and its impact on key cellular signaling pathways. It is important to note that in much of the scientific literature, the compound lasiokaurin (LAS) is studied, which is structurally very similar and often used interchangeably with this compound. The data and pathways described herein are primarily based on studies of lasiokaurin, reflecting the current state of research. This compound has demonstrated efficacy against a variety of cancers, including triple-negative breast cancer (TNBC) and nasopharyngeal carcinoma, by inducing cell cycle arrest, promoting apoptosis, and inhibiting metastasis.[1][2]
Anticancer Properties of this compound
This compound exhibits a multi-faceted anticancer profile, impacting several core processes of cancer cell proliferation and survival.
Inhibition of Cancer Cell Proliferation
This compound has been shown to significantly inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. In studies on triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) and other breast cancer cell lines (MCF7, SK-BR-3, BT-549, T-47D), this compound demonstrated potent anti-proliferative effects.[1][3][4][5][6] The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines (see Table 1). Furthermore, this compound has been observed to suppress the colony formation ability of cancer cells even at low, non-toxic concentrations, indicating its potential for long-term inhibition of tumor growth.[1][4]
Induction of Apoptosis
A key mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. Treatment of cancer cells with this compound leads to a significant increase in the proportion of apoptotic cells.[1][3][4][5][6] This is often accompanied by DNA damage, a common trigger for apoptosis.[1][4] The pro-apoptotic effects of this compound are mediated through the modulation of key regulatory proteins involved in the apoptotic cascade.
Cell Cycle Arrest
This compound has been found to induce cell cycle arrest, primarily at the G2/M phase, in cancer cells.[1][3][4][5][6] This prevents the cells from progressing through mitosis and dividing, thereby halting tumor growth. The arrest of the cell cycle is a critical component of this compound's cytostatic effects.
Inhibition of Metastasis
The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential to prevent or reduce metastasis.[1][2][4]
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7][8][9][10] This pathway is overactivated in a large percentage of triple-negative breast cancers.[1] this compound effectively inhibits the activation of the PI3K/Akt/mTOR pathway.[1][11] Treatment with this compound leads to a significant reduction in the phosphorylation levels of PI3K, Akt, and mTOR in cancer cells.[1][4] By downregulating this pathway, this compound curtails the pro-survival and pro-proliferative signals that drive cancer progression.
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, invasion, and migration.[12] Constitutive activation of STAT3 is common in many cancers, including triple-negative breast cancer.[1] this compound has been shown to effectively inhibit the STAT3 signaling pathway.[1][2] Treatment with this compound leads to a dose-dependent decrease in the expression levels of both total STAT3 and its phosphorylated, active form (p-STAT3).[1][4] By suppressing STAT3 activity, this compound can downregulate the expression of STAT3 target genes that are involved in promoting cancer progression.
Other Signaling Pathways
In addition to the PI3K/Akt/mTOR and STAT3 pathways, this compound has also been reported to inhibit other pro-survival signaling cascades, including the MAPK and NF-κB pathways in nasopharyngeal carcinoma cells.[2] This suggests that this compound has a broad spectrum of activity against multiple oncogenic signaling networks.
Quantitative Data
The following tables summarize the in vitro cytotoxic activity of this compound (lasiokaurin) against various human breast cancer cell lines.
Table 1: IC50 Values of this compound (Lasiokaurin) in Human Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| SK-BR-3 | Breast Cancer | 1.59 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.1 | [5] |
| BT-549 | Breast Cancer | 2.58 | [5] |
| MCF-7 | Breast Cancer (ER+) | 4.06 | [5] |
| T-47D | Breast Cancer | 4.16 | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.58 | [1] |
Note: The IC50 values represent the mean from multiple experiments and demonstrate the potent cytotoxic effects of this compound across a range of breast cancer subtypes.
Experimental Protocols
This section provides an overview of the standard methodologies used to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
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Drug Treatment : The cells are then treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).
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MTT Incubation : After the treatment period, MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay uses flow cytometry to detect and quantify apoptotic cells.
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Cell Treatment : Cells are treated with this compound at various concentrations and for specific durations.
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Cell Harvesting : Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
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Staining : Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
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Flow Cytometry Analysis : The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
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Cell Treatment and Harvesting : Cells are treated with this compound, harvested, and washed with PBS.
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Fixation : The cells are fixed in cold 70% ethanol and stored at -20°C.
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Staining : The fixed cells are washed and then stained with a solution containing PI and RNase A. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
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Flow Cytometry Analysis : The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
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Protein Extraction : Cells treated with this compound are lysed to extract total protein.
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Protein Quantification : The protein concentration is determined using a protein assay (e.g., BCA assay).
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SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, STAT3, p-STAT3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.
In Vivo Xenograft Mouse Model
This model is used to evaluate the in vivo anticancer efficacy of this compound.
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Tumor Cell Implantation : Human cancer cells (e.g., MDA-MB-231) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).
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Tumor Growth : The tumors are allowed to grow to a palpable size.
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Drug Administration : The mice are then treated with this compound (e.g., via intraperitoneal injection) at different doses for a specified period. A control group receives a vehicle solution.
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Tumor Measurement : Tumor volume is measured regularly throughout the treatment period.
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Endpoint Analysis : At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The body weight of the mice and the condition of their vital organs are also monitored to assess toxicity.
Conclusion and Future Perspectives
This compound is a promising natural compound with significant anticancer properties. Its ability to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and suppress metastasis is well-documented. The multitargeted nature of this compound, particularly its inhibitory effects on the PI3K/Akt/mTOR and STAT3 signaling pathways, makes it an attractive candidate for cancer therapy, especially for aggressive cancers like TNBC. In vivo studies have confirmed its ability to reduce tumor growth with minimal toxicity.[1][4]
Future research should focus on further elucidating the detailed molecular mechanisms of this compound's action, including the identification of its direct molecular targets. Preclinical studies in a wider range of cancer models are warranted to fully assess its therapeutic potential. Additionally, formulation studies to improve its bioavailability and targeted delivery could enhance its clinical applicability. The development of this compound and its derivatives as standalone or combination therapies holds significant promise for the future of cancer treatment.
References
- 1. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcancer.org [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Lasiokaurin suppresses breast cancer growth by blocking autophagic flux and regulating cellular energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A thiazole-derived oridonin analogue exhibits antitumor activity by directly and allosterically inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Apoptosis Induction by Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a natural diterpenoid compound also known as Oridonin, is primarily isolated from the medicinal plant Rabdosia rubescens. It has garnered significant attention in oncological research due to its broad-spectrum anticancer activities, including the inhibition of proliferation, invasion, and the induction of programmed cell death (apoptosis) in a variety of cancer cell lines[1][2][3]. Apoptosis is a critical, highly regulated process that eliminates damaged or unwanted cells, and its evasion is a hallmark of cancer[4]. This compound has been shown to trigger this process through multiple, interconnected signaling pathways, making it a promising candidate for therapeutic development.
This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis. It summarizes key quantitative data, details common experimental protocols for its study, and visualizes the core signaling pathways involved.
Core Mechanisms of this compound-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This process involves the generation of reactive oxygen species (ROS), modulation of key signaling cascades like PI3K/Akt and MAPK, regulation of the Bcl-2 family of proteins, and subsequent activation of the caspase cascade[2][5][6].
The Intrinsic (Mitochondrial) Apoptosis Pathway
The central mechanism of this compound's action is the induction of mitochondrial-mediated apoptosis[2][7]. It disrupts the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and a concurrent downregulation of anti-apoptotic proteins like Bcl-2[8][9]. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability (MOMP), leading to the release of cytochrome c from the mitochondria into the cytosol[2][5][9]. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3. Active caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), and dismantling the cell, leading to the characteristic morphological changes of apoptosis[2][9][10].
Caption: this compound triggers the intrinsic apoptosis pathway.
Modulation of Pro-Survival and Stress Pathways
This compound's pro-apoptotic effects are amplified by its ability to modulate critical signaling pathways that govern cell survival and stress responses.
A. Inhibition of the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade that is often overactive in cancer[11]. This compound has been shown to suppress the constitutive activation of this pathway. By inhibiting the phosphorylation of Akt, this compound prevents it from phosphorylating and inactivating its downstream targets, which include pro-apoptotic proteins and cell cycle inhibitors[2][5]. This inactivation of the PI3K/Akt pathway removes a significant barrier to apoptosis, thereby sensitizing cancer cells to death signals[5][8].
References
- 1. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of downregulation of apoptosis by autophagy induced by oridonin in HeLa cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Augmentation of oridonin-induced apoptosis observed with reduced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin induces apoptosis of HeLa cells via altering expression of Bcl-2/Bax and activating caspase-3/ICAD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by platycodin D in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Lasiodonin's Impact on Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin, a bioactive diterpenoid isolated from Rabdosia rubescens, has demonstrated significant anti-tumor activity across a spectrum of cancer cell lines. A primary mechanism of its anti-proliferative effect is the induction of cell cycle arrest, predominantly at the G2/M phase, which ultimately leads to apoptosis. This technical guide provides an in-depth analysis of this compound's effect on cell cycle regulation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development efforts.
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
This compound exerts a dose-dependent effect on the cell cycle distribution in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation typically falls within the micromolar range. Below is a summary of quantitative data compiled from multiple studies.
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Sub-G0/G1 (Apoptosis) % | IC50 (µM) |
| Esophageal Squamous Cell Carcinoma (ESCC) | ||||||
| TE-2 | Control | 63.23 | - | 16.43 | - | 6.86 ± 0.83 (72h) |
| This compound (40 µM, 24h) | 38.78 | - | Increased | - | ||
| TE-8 | Control | 44.76 | - | - | 1.68 | 3.00 ± 0.46 (72h) |
| This compound (40 µM, 24h) | 31.29 | - | - | 7.68 | ||
| Gastric Cancer | ||||||
| SGC-7901 | Control | - | - | - | - | 15.6 (unknown time) |
| This compound (Concentration not specified) | - | - | Arrested | - | ||
| Prostate Cancer (Hormone-Independent) | ||||||
| PC3 | This compound Treatment | - | - | Significantly Induced | Induced | - |
| DU145 | This compound Treatment | - | - | Significantly Induced | Induced | - |
| Oral Squamous Cell Carcinoma (OSCC) | ||||||
| UM1 | This compound Treatment | - | - | Induced | Induced | - |
| SCC25 | This compound Treatment | - | - | Induced | Induced | - |
Data presented is a synthesis from multiple sources. Experimental conditions may vary between studies.
Core Signaling Pathways Modulated by this compound
This compound-induced G2/M cell cycle arrest is primarily mediated through the modulation of key signaling pathways, including the PI3K/Akt and p53-p21 pathways.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of both PI3K and Akt. This inhibition prevents the downstream activation of pro-survival signals and contributes to cell cycle arrest.
p53-p21 Pathway
The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, play a crucial role in cell cycle checkpoints. Studies have indicated that this compound treatment can lead to the upregulation of p53 and p21 expression. Increased p21 levels inhibit the activity of cyclin-CDK complexes, thereby halting cell cycle progression.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on cell cycle regulation.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate for the cell line being tested (e.g., 0, 1, 5, 10, 20, 40, 80 µM). The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 1000 rpm for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
Western Blot Analysis of Cell Cycle-Related Proteins
This protocol is for detecting the expression levels of key cell cycle regulatory proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-Akt, anti-Akt, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Experimental Workflow Overview
The following diagram outlines a typical workflow for investigating the effects of this compound on cell cycle regulation.
Conclusion
This compound effectively induces cell cycle arrest, primarily at the G2/M checkpoint, in a variety of cancer cell lines. This activity is mediated through the inhibition of the PI3K/Akt pathway and the upregulation of the p53-p21 axis. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of this compound as an anti-cancer agent. Further investigation is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into clinical applications.
The Pharmacokinetic Profile of Lasiodonin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lasiodonin, an ent-kaurane diterpenoid isolated from plants of the Isodon genus, presents a compelling case for further investigation as a potential therapeutic agent. However, a comprehensive understanding of its pharmacokinetic (PK) properties and bioavailability is crucial for its translation into clinical applications. Due to the limited availability of direct pharmacokinetic data for this compound, this technical guide leverages data from its close structural analogue, Oridonin, also an ent-kaurane diterpenoid from Isodon, to provide a predictive overview of its absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide also outlines detailed experimental protocols for key assays and visualizes relevant signaling pathways to provide a robust framework for future research and development.
Introduction to this compound and Oridonin
This compound (C₂₀H₂₈O₆) is a natural diterpenoid compound found in species such as Isodon lasiocarpus and Isodon japonica[1]. Structurally, it belongs to the ent-kaurane class of diterpenoids. Oridonin (C₂₀H₂₈O₆), another prominent ent-kaurane diterpenoid, is isolated from Rabdosia rubescens (formerly Isodon rubescens) and shares a high degree of structural similarity with this compound[2][3][4]. Given this similarity and the wealth of available data, Oridonin serves as a valuable surrogate to infer the likely pharmacokinetic behavior of this compound.
Chemical Structures:
-
This compound:
-
Chemical Formula: C₂₀H₂₈O₆
-
Molecular Weight: 364.43 g/mol [1]
-
-
Oridonin:
Pharmacokinetics and Bioavailability of Oridonin (as a Surrogate for this compound)
The pharmacokinetic profile of Oridonin has been investigated in several preclinical studies, primarily in rats. These studies reveal that while Oridonin is absorbed, its oral bioavailability is generally low.
Absorption
Following oral administration in rats, Oridonin is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) being less than 15 minutes[6]. However, its absolute oral bioavailability is low and appears to be dose-dependent, ranging from 4.32% to 10.8% for oral doses of 20 to 80 mg/kg, respectively[6]. This low bioavailability is likely attributable to a significant first-pass metabolism effect[6].
Distribution
Specific tissue distribution studies for Oridonin are not extensively detailed in the provided search results. However, for many natural products, distribution is influenced by factors such as plasma protein binding and tissue permeability.
Metabolism
The liver is the primary site of metabolism for Oridonin[3]. In vitro studies using rat liver microsomes have shown that Oridonin is metabolized, and this metabolism can be inhibited by compounds like verapamil, suggesting the involvement of cytochrome P450 enzymes[7]. The metabolic half-life of Oridonin in rat liver microsomes has been reported to be approximately 34.6 minutes[7].
Excretion
The primary routes of excretion for Oridonin and its metabolites have not been fully elucidated in the available literature.
Quantitative Pharmacokinetic Data of Oridonin in Rats
The following tables summarize the key pharmacokinetic parameters of Oridonin from various in vivo studies in rats.
Table 1: Pharmacokinetic Parameters of Oridonin in Rats after Intravenous (IV) Administration [6]
| Dose (mg/kg) | C₀ (ng/mL) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) | CL (L/h/kg) | Vd (L/kg) |
| 5 | 1,150 ± 210 | 1,150 ± 190 | 2.0 ± 0.4 | 4.4 ± 0.7 | 12.4 ± 2.8 |
| 10 | 2,310 ± 420 | 2,320 ± 380 | 2.1 ± 0.4 | 4.3 ± 0.7 | 13.0 ± 2.9 |
| 15 | 3,460 ± 580 | 3,470 ± 560 | 2.1 ± 0.4 | 4.3 ± 0.7 | 13.0 ± 2.9 |
Table 2: Pharmacokinetic Parameters of Oridonin in Rats after Oral (PO) Administration [6]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC₀-∞ (ng·h/mL) | Absolute Bioavailability (%) |
| 20 | 49.8 ± 12.1 | 14.2 ± 2.9 | 49.7 ± 11.2 | 4.32 |
| 40 | 106.2 ± 21.5 | 13.3 ± 2.6 | 106.2 ± 20.4 | 4.58 |
| 80 | 374.8 ± 72.4 | 12.5 ± 2.2 | 374.8 ± 68.9 | 10.8 |
Table 3: Pharmacokinetic Parameters of Oridonin in Rats after Intraperitoneal (IP) Administration [6]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC₀-∞ (ng·h/mL) | Absolute Bioavailability (%) |
| 10 | 292.1 ± 58.7 | 15.0 ± 3.2 | 292.1 ± 56.4 | 12.6 |
Detailed Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a compound after intravenous and oral administration in rats.
Methodology:
-
Animal Model: Male Wistar rats (or Sprague-Dawley rats) are typically used[6][7]. Animals are fasted overnight before the experiment but have free access to water.
-
Drug Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and saline) and administered as a bolus injection via the tail vein[6].
-
Oral (PO): The compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage[6].
-
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 720 minutes) after drug administration[6][7].
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes) and stored at -20°C or -80°C until analysis[7].
-
Sample Analysis: Plasma concentrations of the compound are determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6].
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t₁/₂), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software[6].
In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify potential for active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a differentiated and polarized monolayer[8][9].
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter[10]. Only monolayers with TEER values within an acceptable range (e.g., >200 Ω·cm²) are used.
-
Transport Study:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux. An efflux ratio greater than 2 suggests the involvement of active transporters[9].
In Vitro Metabolism Study Using Rat Liver Microsomes
Objective: To evaluate the metabolic stability of a compound in the liver.
Methodology:
-
Microsome Preparation: Rat liver microsomes are prepared by differential centrifugation of liver homogenates or obtained from a commercial source[11][12].
-
Incubation: The test compound is incubated with rat liver microsomes in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system (to support CYP450 enzyme activity) at 37°C[7][11].
-
Sampling and Reaction Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile)[7].
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint)[7].
Analytical Method: LC-MS/MS for Quantification in Biological Matrices
Objective: To develop and validate a sensitive and specific method for quantifying the compound in plasma or other biological samples.
Methodology:
-
Chromatography: A reverse-phase C18 column is typically used for chromatographic separation. The mobile phase usually consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode[6].
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored[6].
-
Sample Preparation: Protein precipitation is a common method for plasma sample preparation. A volume of cold acetonitrile containing an internal standard is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system[7].
-
Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Signaling Pathways and Experimental Workflows
Oridonin has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. These pathways are likely to be relevant for this compound as well, given their structural similarity.
PI3K/Akt Signaling Pathway
Oridonin has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells. This inhibition leads to downstream effects such as the induction of apoptosis and cell cycle arrest[13][14][15][16][17].
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of verapamil on the pharmacokinetics of oridonin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lasiodonin: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Lasiodonin, a natural ent-kaurene diterpenoid compound isolated from the plant Isodon rubescens, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful formulation development and clinical application. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this section presents data for the closely related and structurally similar compound, Oridonin, which is often used as a reference. It is crucial to note that while this data provides a strong indication of this compound's likely solubility characteristics, empirical determination for this compound is highly recommended.
Table 1: Solubility of Oridonin in Various Solvents
| Solvent | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | 72 mg/mL[1] | High solubility, suitable for in vitro stock solutions. |
| Ethanol | 34 mg/mL[1] | Good solubility, a potential solvent for formulations. |
| Methanol | Soluble[2] | Readily dissolves, suitable for analytical purposes. |
| Water | Insoluble[1][3] | Poor aqueous solubility, posing a challenge for aqueous formulations. |
Experimental Protocol for Solubility Determination (Shake-Flask Method):
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
-
Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of the test solvent in a sealed glass vial.
-
Equilibration: The vials are agitated in a constant temperature water bath or shaker for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm syringe filter to remove any remaining solid particles. The filtrate is then appropriately diluted with the solvent.
-
Quantification: The concentration of this compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.
Stability Analysis of this compound
Understanding the stability of this compound under various environmental conditions is crucial for determining its shelf-life, appropriate storage conditions, and for developing a stable pharmaceutical formulation. As with solubility, specific stability data for this compound is scarce. Therefore, information on the stability of Oridonin is presented as a surrogate.
A study on Oridonin solution revealed that it is not inherently stable, with its degradation being pH-dependent. The stability profile exhibited a V-shaped pH-rate profile, with maximum stability observed at pH 5. Furthermore, the stability of Oridonin was found to be better at a refrigerated temperature of 4°C compared to room temperature.
Table 2: Factors Affecting the Stability of Oridonin (as a proxy for this compound)
| Factor | Effect on Stability | Recommendations |
| pH | Degradation is pH-dependent. Maximum stability at pH 5. | Formulations should be buffered around pH 5. |
| Temperature | Less stable at room temperature compared to 4°C. | Store solutions and formulations at refrigerated temperatures. |
| Light | Potential for photodegradation (common for diterpenoids). | Protect from light by using amber vials or opaque packaging. |
Experimental Protocol for Stability-Indicating HPLC Method Development:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify the decrease in the active compound and the formation of degradation products over time.
-
Forced Degradation Studies: To develop a stability-indicating method, the drug substance is subjected to stress conditions to induce degradation. This typically includes:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Alkaline Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Exposure of the solid drug to dry heat.
-
Photodegradation: Exposure of the drug solution and solid to UV and visible light.
-
-
Chromatographic Method Development: An HPLC method is developed to separate the parent drug from all the degradation products formed during the forced degradation studies. This involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.
-
Method Validation: The developed method is then validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of stability testing.
Signaling Pathways and Mechanism of Action
This compound and related compounds like Oridonin exert their anti-cancer effects by modulating various signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.
One of the key pathways implicated in the action of these compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound is believed to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.
Another important pathway is the Notch signaling pathway , which is crucial for cell-to-cell communication and plays a role in cell proliferation, differentiation, and apoptosis. Aberrant Notch signaling is implicated in the development and progression of various cancers. Oridonin has been shown to inhibit the Notch signaling pathway, leading to increased apoptosis in cancer cells.
The induction of apoptosis by this compound likely involves the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic process.
References
The Structural Elucidation of Lasiodonin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin, an ent-kaurene diterpenoid isolated from the plant Isodon lasiocarpus, has garnered significant interest within the scientific community for its potential therapeutic properties. A comprehensive understanding of its three-dimensional atomic arrangement is paramount for elucidating its mechanism of action and for guiding structure-based drug design efforts. This technical guide provides a detailed overview of the crystal structure of this compound. Due to the limited availability of public crystallographic data for this compound, this guide leverages data from the structurally analogous and well-studied compound, Oridonin, also an ent-kaurene diterpenoid, to provide a representative structural and functional framework. This document outlines the experimental protocols for crystal structure determination and explores the key signaling pathways modulated by this class of compounds.
Introduction
Diterpenoids are a large and structurally diverse class of natural products that have been a rich source of bioactive molecules. Among these, the ent-kaurene scaffold has been identified as a key pharmacophore in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound, with its complex polycyclic architecture, represents a promising lead compound for drug development. The precise arrangement of its atoms, functional groups, and stereochemistry, as determined by X-ray crystallography, is crucial for understanding its interactions with biological targets.
While a specific public deposition of the crystal structure of this compound could not be located in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD), the crystal structure of the closely related compound, Oridonin, provides valuable insights into the conformational properties of this subclass of diterpenoids. This guide will utilize data from Oridonin as a reference to discuss the structural features and biological activities pertinent to this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₆ |
| Molecular Weight | 364.43 g/mol |
| CAS Number | 28957-08-6 |
| Appearance | White crystalline powder |
| Solubility | Soluble in methanol, ethanol, DMSO |
Crystal Structure Analysis
The determination of the three-dimensional structure of a molecule like this compound at atomic resolution is achieved through single-crystal X-ray diffraction.[1] This powerful analytical technique provides precise information about unit cell dimensions, bond lengths, bond angles, and the overall conformation of the molecule within the crystal lattice.
Representative Crystallographic Data (from Oridonin)
The following table summarizes representative crystallographic data obtained from single-crystal X-ray diffraction studies of Oridonin, which is expected to share significant structural similarities with this compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1994.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.214 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
Note: This data is representative of Oridonin and is provided as a likely analogue for the crystallographic parameters of this compound.
Experimental Protocols
The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from sample preparation to data analysis.
Isolation and Purification of this compound
-
Extraction: The dried and powdered aerial parts of Isodon lasiocarpus are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound is further purified using a combination of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), until a high degree of purity is achieved.
Crystallization
The growth of high-quality single crystals is a critical and often challenging step in X-ray crystallography.
-
Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to identify conditions under which this compound is sparingly soluble.
-
Vapor Diffusion Method: The hanging drop or sitting drop vapor diffusion method is commonly employed. A small drop containing the purified this compound dissolved in a suitable solvent is equilibrated against a larger reservoir of a precipitant solution.
-
Slow Evaporation: Alternatively, slow evaporation of a saturated solution of this compound in a suitable solvent at a constant temperature can also yield single crystals.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested and mounted for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated.[1] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built and refined against the experimental data to obtain the final crystal structure.
Signaling Pathway Modulation
This compound and related ent-kaurene diterpenoids, such as Oridonin, have been shown to exert their biological effects by modulating various intracellular signaling pathways. The following sections describe some of the key pathways implicated in their activity.
Apoptosis Induction
This compound is known to induce apoptosis (programmed cell death) in various cancer cell lines.[2] This process is critical for tissue homeostasis and is often dysregulated in cancer. The induction of apoptosis by this compound is believed to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: this compound-induced apoptosis signaling pathway.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[3] Aberrant NF-κB activation is a hallmark of many inflammatory diseases and cancers. This compound has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and anticancer properties.[4]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis.[5] this compound has been observed to modulate the activity of different MAPK pathways, including ERK, JNK, and p38, often in a context-dependent manner.[6]
Caption: Modulation of the MAPK signaling pathway by this compound.
Conclusion
The ent-kaurene diterpenoid this compound holds considerable promise as a scaffold for the development of novel therapeutic agents. While direct crystallographic data for this compound remains elusive in public databases, the structural and functional information available for the closely related compound Oridonin provides a robust framework for understanding its properties. This technical guide has summarized the key physicochemical characteristics, provided representative crystallographic data, outlined the necessary experimental protocols for structure determination, and detailed the modulation of critical signaling pathways. Further research dedicated to obtaining the specific crystal structure of this compound is warranted to facilitate more precise structure-activity relationship studies and to accelerate the drug discovery and development process.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Treasure of Rabdosia rubescens: An In-depth Technical Guide to its Chemical Constituents
For Researchers, Scientists, and Drug Development Professionals
Rabdosia rubescens, also known as Dong Ling Cao, is a perennial herb that has been a staple in traditional Chinese medicine for centuries. Esteemed for its wide-ranging therapeutic properties, this plant is a rich reservoir of bioactive compounds. This technical guide provides a comprehensive overview of the key chemical constituents of Rabdosia rubescens, their quantitative distribution, detailed experimental protocols for their isolation, and the signaling pathways through which they exert their pharmacological effects.
Core Chemical Constituents: A Quantitative Overview
Rabdosia rubescens is a chemically diverse plant, containing a plethora of bioactive compounds. The primary classes of these constituents include diterpenoids, flavonoids, phenolic acids, and polysaccharides. Among these, the ent-kaurane diterpenoids, particularly oridonin and ponicidin, are the most studied and are considered the principal active components responsible for the plant's notable anti-tumor and anti-inflammatory activities.[1]
Table 1: Quantitative Analysis of Diterpenoids in Rabdosia rubescens
The concentration of the primary diterpenoids, oridonin and ponicidin, varies depending on the harvest time. A study analyzing the whole plant collected from Taihang Mountain, China, reported the following contents:[2]
| Month of Harvest | Oridonin Content (%) | Ponicidin Content (%) |
| July | 0.469 | 0.124 |
| August | 0.618 | 0.203 |
| September | 0.625 | 0.216 |
| October | 0.448 | 0.127 |
This data suggests that the optimal harvest time for maximizing the yield of these key diterpenoids is between August and September.[2]
Table 2: Content of Major Bioactive Compounds in Rabdosia rubescens from Different Geographical Origins in China
A comprehensive study quantified 17 major compounds in Rabdosia rubescens collected from various provinces in China, highlighting significant regional variability in chemical composition.
| Compound | Type | Henan (%) | Shanxi (%) | Hebei (%) | Anhui (%) | Guangxi (%) |
| Diterpenoids | ||||||
| Oridonin | ent-Kaurane | 0.45 | 0.38 | 0.52 | 0.29 | 0.18 |
| Ponicidin | ent-Kaurane | 0.15 | 0.12 | 0.18 | 0.09 | 0.07 |
| Flavonoids | ||||||
| Luteolin | Flavone | 0.021 | 0.018 | 0.025 | 0.015 | 0.011 |
| Quercetin | Flavonol | 0.015 | 0.012 | 0.019 | 0.010 | 0.008 |
| Pedalitin | Flavone | 0.035 | 0.029 | 0.041 | 0.024 | 0.019 |
| Cirsiliol | Flavone | 0.018 | 0.015 | 0.022 | 0.012 | 0.009 |
| Phenolic Acids | ||||||
| Rosmarinic acid | Depside | 0.11 | 0.09 | 0.13 | 0.07 | 0.05 |
| Caffeic acid | Phenylpropanoid | 0.008 | 0.006 | 0.010 | 0.005 | 0.004 |
Data adapted from a study on the simultaneous characterization and quantification of 17 main compounds by high-performance liquid chromatography.
Table 3: Total Phenolic, Flavonoid, and Polysaccharide Content in Rabdosia rubescens
The total content of major chemical classes provides a broader understanding of the plant's phytochemical profile.
| Constituent Class | Extraction Solvent | Content |
| Total Polyphenols | 80% Acetone | 8.09 mg GAE/g |
| Total Flavonoids | 80% Acetone | 5.69 mg RE/g |
| Polysaccharides | Hot Water | 11.92% (yield) |
GAE: Gallic Acid Equivalents; RE: Rutin Equivalents. Data compiled from studies on antioxidant and antibacterial activities and polysaccharide extraction.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the consistent isolation and study of bioactive compounds. The following sections outline the methodologies for extracting and isolating the principal chemical constituents of Rabdosia rubescens.
Extraction and Isolation of Diterpenoids (Oridonin and Ponicidin)
This protocol is based on a method employing column chromatography for the isolation of oridonin and ponicidin.[4]
1. Plant Material and Extraction:
-
5 kg of dried and powdered Rabdosia rubescens is extracted with 10 times its volume of 95% ethanol three times, with each extraction lasting 8 hours.[4]
-
The extracts are combined and concentrated under vacuum at 60°C to approximately one-fifth of the original volume.[4]
-
The concentrated extract is decolorized by adding an appropriate amount of activated carbon and stirring for 2 hours. This step is repeated twice.[4]
-
The mixture is filtered under reduced pressure to remove the activated carbon, and the filtrate is further concentrated to remove any remaining alcohol, yielding the total extract.[4]
2. Isolation by Column Chromatography:
-
The total extract is mixed with silica gel (160-200 mesh) and dried.
-
The dried mixture is loaded onto a silica gel column.
-
Gradient elution is performed using a petroleum ether-ethyl acetate solvent system.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Oridonin and ponicidin are typically eluted with a petroleum ether-ethyl acetate ratio of 8:2.[4]
-
The isolated compounds are further purified by repeated recrystallization to obtain pure monomer crystals.[4]
Extraction and Characterization of Polysaccharides
This protocol details an optimized hot water extraction method for Rabdosia rubescens polysaccharides.
1. Pre-treatment of Plant Material:
-
Powdered Rabdosia rubescens is defatted by extraction with petroleum ether at 80°C for 2 hours (repeated twice) to remove lipids and some pigments.
-
The defatted sample is dried at 60°C for 12 hours.
2. Hot Water Extraction:
-
The defatted sample is extracted with distilled water at an optimized solvent-to-solid ratio of 33.33:1 (mL:g).
-
The extraction is carried out at a temperature of 87.70°C for 2.59 hours with stirring.
3. Isolation and Purification:
-
The extract is filtered, and the filtrate is concentrated under reduced pressure.
-
The concentrated extract is deproteinized using the Sevag method (repeatedly shaking with a mixture of chloroform and n-butanol).
-
The aqueous layer is collected, and polysaccharides are precipitated by adding four volumes of absolute ethanol and keeping the mixture at 4°C overnight.
-
The precipitate is collected by centrifugation, washed with ethanol and acetone, and then dried to yield the crude polysaccharide.
General Protocol for Extraction of Flavonoids and Phenolic Acids
While specific, detailed protocols for individual flavonoids and phenolic acids from Rabdosia rubescens are varied, a general approach using different solvent systems can be employed for their extraction.
1. Solvent Extraction:
-
Dried and powdered plant material is extracted with a suitable solvent. Common solvents for flavonoids and phenolic acids include ethanol, methanol, acetone, and their aqueous mixtures (e.g., 80% ethanol).[3][5][6]
-
Maceration, soxhlet extraction, or ultrasound-assisted extraction can be used. For instance, ultrasound-assisted extraction with optimized parameters has been successfully used for the simultaneous extraction of oleanolic acid, ursolic acid, and oridonin.[7]
2. Fractionation and Purification:
-
The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Flavonoids and phenolic acids are often enriched in the ethyl acetate and n-butanol fractions.
-
Further purification is achieved using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).[8]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Rabdosia rubescens constituents are attributed to their modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by these bioactive compounds.
Oridonin's Inhibition of the NF-κB Signaling Pathway
Oridonin exerts potent anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases and cancers.[9]
References
- 1. Procyanidin B2 3,3″-di-O-gallate inhibits endothelial cells growth and motility by targeting VEGFR2 and integrin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimisation of an ultrasound-assisted extraction followed by RP-HPLC separation for the simultaneous determination of oleanolic acid, ursolic acid and oridonin content in Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rabdosia rubescens (Hemsl.) H. Hara: A potent anti-tumor herbal remedy - Botany, phytochemistry, and clinical applications and insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of ent-Kaurane Diterpenoids: A Technical Guide for Drug Discovery Professionals
Introduction: ent-Kaurane diterpenoids are a large class of tetracyclic natural products, with over 1300 identified compounds, primarily isolated from plants of the Isodon genus.[1] These molecules, characterized by a perhydrophenanthrene subunit fused to a cyclopentane ring, have garnered significant attention from the scientific community for their diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the biological activities of ent-kaurane diterpenoids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying molecular signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity
ent-Kaurane diterpenoids exhibit broad-spectrum anticancer effects by targeting multiple oncogenic signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and autophagy.[1][2] Oridonin, one of the most extensively studied ent-kaurane diterpenoids, is currently in a Phase I clinical trial in China for cancer treatment.[1]
Cytotoxicity of ent-Kaurane Diterpenoids
The cytotoxic effects of various ent-kaurane diterpenoids against a range of cancer cell lines have been extensively documented. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin | Molt4 (Acute lymphoblastic leukemia) | 5.00 | [1] |
| Oridonin | HepG2 (Hepatocellular carcinoma) | 25.7 | [3] |
| Oridonin | SKOV3 (Ovarian cancer) | 17.21 | [4] |
| Oridonin | OVCAR-3 (Ovarian cancer) | 13.9 | [4] |
| Oridonin | A2780 (Ovarian cancer) | 12.1 | [4] |
| Glaucocalyxin A | HL-60 (Leukemia) | 6.15 | [1] |
| Glaucocalyxin A | Focus (Hepatocarcinoma) | 2.70 | [1] |
| Glaucocalyxin A | SMMC-7721 (Hepatocellular carcinoma) | 5.58 | [1] |
| Glaucocalyxin A | HepG2 (Hepatocellular carcinoma) | 8.22 | [1] |
| Glaucocalyxin A | MCF-7 (Breast carcinoma) | 1.00 | [1] |
| Ponicidin | K562 (Chronic myelogenous leukemia) | >30 (time and dose-dependent) | [5] |
| 11β-hydroxy-ent-16-kaurene-15-one | HepG2 (Hepatocellular carcinoma) | Not specified, but showed strong inhibitory activity | [6] |
| Kaurenoic acid | B16-F10 (Melanoma) | 0.79 | [3] |
| ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-ene | SK-HEP1 (Hepatoma) | <5 | [4] |
Mechanisms of Anticancer Action
The anticancer activity of ent-kaurane diterpenoids is mediated through the modulation of several key signaling pathways.
A primary mechanism of action is the induction of programmed cell death. This is often initiated by an increase in intracellular reactive oxygen species (ROS).[6] The α,β-unsaturated ketone moiety present in many active ent-kauranes can react with sulfhydryl groups of proteins and glutathione (GSH), leading to ROS accumulation and oxidative stress.[6] This oxidative stress can trigger both apoptosis and ferroptosis.[6] Key molecular events in apoptosis induction include the modulation of the Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), release of cytochrome c from mitochondria, and activation of caspases (caspase-3, -8, and -9) and PARP.[1]
ent-Kaurane diterpenoids can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[7] This is achieved by modulating the expression of key cell cycle regulators such as cyclin D1, c-Myc, p21, p53, and cyclin-dependent kinases (CDK-2 and -4).[1]
The spread of cancer to distant organs is a major cause of mortality. ent-Kaurane diterpenoids have been shown to inhibit metastasis by downregulating the expression of matrix metalloproteinases (MMP-2 and MMP-9) and vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[1] Ponicidin, for instance, has been shown to inhibit angiogenesis induced by the pro-inflammatory cytokine TNF-α.
Several critical signaling pathways are targeted by ent-kaurane diterpenoids:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Oridonin has been shown to inhibit the PI3K/Akt pathway, leading to downstream effects on cell cycle and apoptosis.[7][8] Ponicidin is also suggested to exert its anticancer effect by interacting with PI3K.[9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis.[4] Some ent-kaurane diterpenoids can induce apoptosis through the sustained activation of JNK and p38, while the role of ERK activation appears to be cell-type dependent.[4][10]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Inhibition of the NF-κB pathway by ent-kaurane diterpenoids can sensitize cancer cells to apoptosis.[11]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. ent-Kaurane diterpenoids possess potent anti-inflammatory properties.[12][13]
Inhibition of Pro-inflammatory Mediators
ent-Kaurane diterpenoids have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[14][15] They also reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][16]
| Compound | Assay | IC50 (µM) / Inhibition | Cell Line |
| Xerophilusin A | NO Production | 0.60 | RAW 264.7 |
| Xerophilusin B | NO Production | 0.23 | RAW 264.7 |
| Longikaurin B | NO Production | 0.44 | RAW 264.7 |
| Xerophilusin F | NO Production | 0.67 | RAW 264.7 |
| ent-7α,14β-dihydroxykaur-16-en-15-one | NF-κB Activation | 0.07-0.42 | RAW 264.7 |
| ent-18-acetoxy-7α-hydroxykaur-16-en-5-one | NF-κB Activation | 0.07-0.42 | RAW 264.7 |
| ent-1β-acetoxy-7α,14β-dihydroxykaur-16-en-15-one | NF-κB Activation | 0.07-0.42 | RAW 264.7 |
| ent-18-acetoxy-7α,14β-dihydroxykaur-16-en-15-one | NF-κB Activation | 0.07-0.42 | RAW 264.7 |
Mechanism of Anti-inflammatory Action
The primary mechanism underlying the anti-inflammatory effects of ent-kaurane diterpenoids is the inhibition of the NF-κB signaling pathway.[16][17] They can prevent the degradation of IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[18] Some compounds have also been shown to inhibit NF-κB-inducing kinase (NIK), an upstream kinase in the NF-κB pathway.[17]
Antimicrobial Activity
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. ent-Kaurane diterpenoids have demonstrated promising antimicrobial activities against a range of pathogens.[19]
Antibacterial and Antifungal Activity
Several ent-kaurane diterpenoids have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[20][21]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sigesbeckin A | MRSA, VRE | 64 | [20][21] |
| Compound 5 (from Sigesbeckia orientalis) | MRSA, VRE | 64 | [20][21] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Staphylococcus aureus | - (Inhibition zone: 16 mm) | [22][23] |
| Enterococcus faecalis | - (Inhibition zone: 12 mm) | [22][23] | |
| Escherichia coli | - (Inhibition zone: 13 mm) | [22][23] | |
| Klebsiella pneumoniae | - (Inhibition zone: 10 mm) | [22][23] | |
| Pseudomonas aeruginosa | - (Inhibition zone: 8 mm) | [22][23] | |
| Candida krusei | - (Inhibition zone: 10 mm) | [22][23] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ent-kaurane diterpenoid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with different concentrations of the ent-kaurane diterpenoid for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the ent-kaurane diterpenoid in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathway and Experimental Workflow Diagrams
General experimental workflow for evaluating biological activities.
Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.
Modulation of MAPK and PI3K/Akt pathways by ent-kaurane diterpenoids.
Conclusion
ent-Kaurane diterpenoids represent a promising class of natural products with a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Their ability to modulate multiple key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, underscores their therapeutic potential. The data and protocols presented in this guide offer a valuable resource for the scientific community to further explore the mechanisms of action of ent-kaurane diterpenoids and to advance their development as potential agents for the prevention and treatment of a variety of diseases. Further research is warranted to fully elucidate their structure-activity relationships, pharmacokinetic profiles, and clinical efficacy.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponicidin | JAK | STAT | Apoptosis | TargetMol [targetmol.com]
- 6. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ponicidin as a promising anticancer agent: Its biological and biopharmaceutical profile along with a molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An ent-kaurene diterpene enhances apoptosis induced by tumor necrosis factor in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis [mdpi.com]
- 21. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and antimicrobial activity of new ent-kaurene-type diterpenoid derivatives | European Journal of Chemistry [eurjchem.com]
Methodological & Application
Quantitative Analysis of Lasiodonin by High-Performance Liquid Chromatography (HPLC)
Application Notes & Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the quantitative analysis of Lasiodonin using a validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1][2] this compound, a key bioactive ent-kaurane diterpenoid, requires accurate and precise quantification for research, quality control, and pharmacokinetic studies. The protocols herein detail the necessary materials, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and method validation in accordance with ICH guidelines.[3] All quantitative data are summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile[4]
-
HPLC-grade methanol[4]
-
Purified water (18.2 MΩ·cm)[4]
-
Formic acid (or Trifluoroacetic acid)
-
All other chemicals should be of analytical grade.
Instrumentation
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. Data acquisition and processing should be performed using appropriate chromatography software.
Chromatographic Conditions
The separation of this compound is achieved using a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The specific conditions are outlined in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL[6] |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Preparation of Sample Solutions (from Plant Extract)
-
Extraction: Accurately weigh 1.0 g of powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Dilution: Transfer a suitable aliquot of the filtrate into a volumetric flask and dilute with the mobile phase to obtain a theoretical concentration within the linear range of the calibration curve.
-
Final Filtration: Prior to injection, filter the diluted sample through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.[7]
Method Validation Protocol
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][5] The key validation parameters are outlined below.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] This is evaluated by comparing the chromatograms of a blank, a standard solution, and a sample solution.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8] Analyze a minimum of five concentrations across the desired range.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] This is typically determined by a recovery study, spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%).[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6] These are often calculated based on the standard deviation of the response and the slope of the calibration curve.[9]
Quantitative Data Summary
The following tables summarize the expected results from the method validation experiments.
Table 1: Linearity and Range
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1589 |
| Correlation Coefficient (r²) | > 0.999[5] |
Table 2: Precision
| Precision Level | Concentration (µg/mL) | RSD (%) |
| Intra-day (n=6) | 50 | < 2.0% |
| Inter-day (n=6) | 50 | < 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.80 |
Visualized Workflows and Relationships
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for HPLC method validation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality by design based ecofriendly HPLC analytical method for simultaneous quantification of erastin and lenalidomide in mesoporous silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Sample Prep Basics - Axion Labs [axionlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a diterpenoid compound isolated from the plant Isodon lasiocarpus. It belongs to the same class of natural products as Oridonin, which has been extensively studied for its anticancer properties. This compound is of significant interest to the drug development community due to its potential as a cytotoxic agent against various cancer cell lines. Preliminary research suggests that this compound, much like its analogue Oridonin, may induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a therapeutic agent.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay. Additionally, we present a proposed signaling pathway for this compound-induced apoptosis based on the known mechanisms of its structural analogue, Oridonin.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table provides representative IC50 values for this compound against a panel of human cancer cell lines. It is important to note that these are example values to illustrate data presentation, as specific experimental data for this compound is not widely available in the public domain. Researchers should determine these values empirically for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| HeLa | Cervical Cancer | 15.5 |
| MCF-7 | Breast Cancer | 22.1 |
| A549 | Lung Cancer | 18.9 |
| HepG2 | Liver Cancer | 25.3 |
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for assessing cytotoxicity.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium (specific to the cell line)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to prepare the highest this compound concentration) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[2]
-
Allow the plates to air-dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway and Visualization
Based on the known mechanism of its analogue, Oridonin, this compound is proposed to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.
The proposed signaling pathway for this compound-induced apoptosis is as follows: this compound treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[4] Active caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The following diagram illustrates the key steps in the SRB assay for determining the cytotoxic effects of this compound.
Caption: Workflow of the Sulforhodamine B (SRB) cell viability assay.
References
Probing Programmed Cell Death: Apoptosis Assay Protocols Following Lasiodonin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing apoptosis induced by Lasiodonin, a natural diterpenoid compound with demonstrated anti-cancer properties. The following protocols detail established methods for quantifying apoptosis and elucidating the underlying molecular mechanisms.
Introduction
This compound has emerged as a promising candidate in cancer therapy due to its ability to trigger programmed cell death, or apoptosis, in various cancer cell lines. Understanding the efficacy and mechanism of this compound-induced apoptosis is crucial for its development as a therapeutic agent. This document outlines detailed protocols for key apoptosis assays: Annexin V/Propidium Iodide (PI) staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, and Caspase-3 activity assays. Furthermore, it summarizes the key signaling pathways implicated in this compound's pro-apoptotic effects.
Data Presentation: Quantifying Apoptosis
The following tables present hypothetical yet representative data from apoptosis assays performed on a cancer cell line treated with varying concentrations of this compound for 24 hours.
Table 1: Analysis of Apoptosis by Annexin V-FITC/PI Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 µM) | 75.8 ± 3.5 | 15.1 ± 1.8 | 9.1 ± 1.2 |
| This compound (25 µM) | 42.1 ± 4.2 | 38.7 ± 3.9 | 19.2 ± 2.5 |
| This compound (50 µM) | 15.6 ± 2.8 | 55.4 ± 5.1 | 29.0 ± 3.3 |
Table 2: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | TUNEL-Positive Cells (%) |
| Vehicle Control (DMSO) | 1.8 ± 0.3 |
| This compound (10 µM) | 12.5 ± 1.5 |
| This compound (25 µM) | 35.2 ± 3.1 |
| This compound (50 µM) | 68.9 ± 5.7 |
Table 3: Measurement of Caspase-3 Activity
| Treatment Group | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 1.0 ± 0.1 |
| This compound (10 µM) | 2.8 ± 0.3 |
| This compound (25 µM) | 6.5 ± 0.7 |
| This compound (50 µM) | 12.1 ± 1.3 |
Experimental Workflows & Signaling Pathways
The following diagrams illustrate the experimental workflows for the described apoptosis assays and the proposed signaling pathway for this compound-induced apoptosis.
Workflow for Annexin V/PI Apoptosis Assay.
Workflow for TUNEL Assay.
Western Blot Analysis of Lasiodonin-Treated Cells: A Detailed Guide to Unraveling Apoptotic Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid compound isolated from the plant Isodon lasiocarpus, has garnered significant interest in cancer research due to its pro-apoptotic and anti-proliferative effects on various cancer cell lines. Understanding the molecular mechanisms underlying this compound's therapeutic potential is crucial for its development as a potential anti-cancer agent. Western blot analysis is an indispensable technique for elucidating these mechanisms by allowing for the sensitive and specific detection of changes in protein expression and post-translational modifications within key signaling pathways. This document provides detailed application notes and protocols for performing Western blot analysis on cells treated with this compound, with a focus on the apoptosis, PI3K/Akt, and MAPK signaling pathways. For the purpose of this guide, findings from studies on Oridonin, a closely related and well-researched diterpenoid, are included to provide a broader context and predictive insights into the effects of this compound.
Key Signaling Pathways Modulated by this compound and Oridonin
This compound and its analogue Oridonin have been shown to induce apoptosis and inhibit cell proliferation in cancer cells by modulating several key signaling cascades. Western blot analysis is instrumental in dissecting these pathways.
1. Apoptosis Pathway: Treatment with Oridonin has been demonstrated to induce apoptosis through both the intrinsic and extrinsic pathways. This is characterized by the altered expression of key regulatory proteins.
2. PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical regulator of cell survival, proliferation, and growth. Oridonin has been shown to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.
3. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oridonin has been observed to modulate the activity of MAPK pathway components.[1]
Quantitative Data Summary
The following tables summarize the typical quantitative changes in protein expression observed in cancer cells following treatment with Oridonin, a close analogue of this compound. These values, derived from various studies, provide a reference for expected outcomes in Western blot analyses of this compound-treated cells.
Table 1: Modulation of Apoptosis-Related Proteins by Oridonin Treatment
| Protein | Change in Expression | Fold Change (Approximate) | Cell Line(s) | Reference(s) |
| Bax | Increased | 1.5 - 3.0 | PC3, DU145, HCT116, SPC-A-1 | [2][3][4] |
| Bcl-2 | Decreased | 0.3 - 0.7 | PC3, DU145, HCT116, SPC-A-1 | [2][3][4] |
| Cleaved Caspase-3 | Increased | 2.0 - 51.0 | PC3, MGC803, AGS | [2][5] |
| Cleaved Caspase-9 | Increased | 1.5 - 14.0 | PC3 | [2] |
| Cleaved PARP | Increased | 2.0 - 3.0 | PC3, MGC803, AGS | [2][5] |
Table 2: Modulation of PI3K/Akt Signaling Pathway Proteins by Oridonin Treatment
| Protein | Change in Expression | Fold Change (Approximate) | Cell Line(s) | Reference(s) |
| p-p53 | Increased | 1.5 - 2.5 | 4T1, SNU-216 | [6][7] |
| p21 | Increased | 1.5 - 3.0 | 4T1, SNU-216 | [6][7] |
| p-Akt | Decreased | 0.4 - 0.6 | T24 | [8] |
| p-mTOR | Decreased | Not specified | 4T1 | [9] |
Table 3: Modulation of MAPK Signaling Pathway Proteins by Oridonin Treatment
| Protein | Change in Expression | Fold Change (Approximate) | Cell Line(s) | Reference(s) |
| p-ERK | Decreased | 0.5 - 0.7 | T24 | [8] |
| p-JNK | Increased | Not specified | HN22, HSC4 | [1] |
| p-p38 | Increased | 1.5 - 2.0 | HCT116, HN22, HSC4 | [1][4] |
Experimental Protocols
A detailed and optimized protocol is essential for obtaining reliable and reproducible Western blot results.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., PC3, HCT116, 4T1) in appropriate culture dishes or plates and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
II. Protein Extraction
-
Cell Harvesting: For adherent cells, wash the cells twice with ice-cold phosphate-buffered saline (PBS). For both adherent and floating cells (important for apoptosis studies), collect the medium (containing floating cells) and then detach the adherent cells using a cell scraper in the presence of ice-cold PBS.[10] Combine the floating and adherent cells by centrifugation.
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail.[11]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the lysate briefly on ice.[11]
-
Centrifugation: Clarify the lysate by centrifuging at 12,000 x g for 15-20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a new pre-chilled microfuge tube.
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard, such as bovine serum albumin (BSA).
-
Quantification: Measure the absorbance of the standards and samples and calculate the protein concentration of each sample based on the standard curve.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of each protein lysate (e.g., 20-40 µg of total protein) with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Transfer Verification (Optional): After transfer, you can stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer.[12]
V. Immunoblotting
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common for many commercially available antibodies.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.
VI. Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.
-
Signal Capture: Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound/Oridonin treatment.
Caption: this compound-induced apoptotic pathway.
Caption: PI3K/Akt and MAPK signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for Western blot analysis of this compound-treated cells.
Caption: Western Blot Experimental Workflow.
Conclusion
Western blot analysis is a powerful and essential tool for investigating the molecular mechanisms of action of potential therapeutic agents like this compound. By following the detailed protocols and utilizing the provided information on key signaling pathways and expected protein expression changes, researchers can effectively and reliably assess the impact of this compound on cancer cells. The data generated from these experiments will contribute to a deeper understanding of this compound's anti-cancer properties and aid in its further development as a therapeutic candidate.
References
- 1. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin enhances the radiosensitivity of lung cancer cells by upregulating Bax and downregulating Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. Anticancer effects of oridonin on colon cancer are mediated via BMP7/p38 MAPK/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Lasiodonin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid compound isolated from the plant Isodon lasiocarpus, has garnered significant interest for its potent anti-cancer and anti-inflammatory properties. Preclinical in vivo studies are crucial for evaluating its therapeutic potential and understanding its mechanisms of action in a complex biological system. These application notes provide detailed protocols for establishing and utilizing mouse models to investigate the efficacy of this compound in oncology and inflammation research.
I. Anti-Cancer Efficacy of this compound in a Xenograft Mouse Model
This section outlines the protocol for assessing the anti-tumor activity of this compound using a human hepatocellular carcinoma (HepG2) xenograft model in nude mice. This model is widely used to evaluate the efficacy of potential anti-cancer agents in vivo.
Experimental Workflow
Application Notes and Protocols for Developing Drug Delivery Systems for Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of various drug delivery systems for Lasiodonin (also known as Oridonin), a diterpenoid compound with promising anti-cancer properties. The focus is on enhancing its therapeutic efficacy by improving its solubility, bioavailability, and targeted delivery.
Introduction to this compound and the Need for Advanced Drug Delivery
This compound, isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anti-proliferative, pro-apoptotic, and anti-inflammatory activities in a variety of cancer cell lines. However, its clinical application is hampered by poor water solubility, low bioavailability, and potential for off-target toxicity. Advanced drug delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), polymeric micelles, and nanoemulsions, offer promising strategies to overcome these limitations. These nanocarriers can encapsulate this compound, protecting it from degradation, improving its pharmacokinetic profile, and enabling targeted delivery to tumor tissues.
Comparative Data of this compound-Loaded Nanocarriers
The following tables summarize key physicochemical characteristics of different this compound-loaded drug delivery systems, providing a basis for comparison and selection of an appropriate formulation strategy.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes and Solid Lipid Nanoparticles (SLNs)
| Delivery System | Composition Highlights | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Soybean Phospholipids, Cholesterol | 170.5 | -30.3 | 76.15 | - | [1] |
| Soybean Phosphatidylcholine, Cholesterol, DSPE-PEG2000 | 109.55 ± 2.30 | -1.38 ± 0.21 | 85.79 ± 3.25 | 5.87 ± 0.21 | [2] | |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid, Soybean Lecithin, Pluronic F68 | 15 - 35 | -45.07 | > 40 | - | [3] |
| Glyceryl Monostearate, Medium Chain Triglycerides, PEG(2000)-Stearate | 329.2 | - | 71.18 | - | [4] |
Table 2: Physicochemical Properties of this compound-Loaded Polymeric Micelles and a Representative Nanoemulsion Formulation
| Delivery System | Composition Highlights | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Micelles | Monomethoxy poly(ethylene glycol)-poly(ε-caprolactone) (MPEG-PCL) | 25.55 ± 0.10 | -4.71 ± 0.05 | 99.51 ± 0.34 | 7.99 ± 0.03 | [5] |
| Nanoemulsion (Representative) | Oil Phase (e.g., Medium Chain Triglycerides), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Transcutol P), Aqueous Phase | 20 - 200 | Variable | > 80 (Typical) | Variable | [6][7][8][9] |
Note: Data for the nanoemulsion are representative values as specific data for a this compound-loaded nanoemulsion was not available in the searched literature. These values would need to be determined experimentally.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for designing effective drug delivery strategies that can enhance these effects.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound suppresses the MAPK/ERK signaling pathway.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-loaded nanocarriers. These protocols are based on established methodologies and can be adapted for specific research needs.
Preparation of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes.
Caption: Workflow for this compound-loaded liposome preparation.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (or other suitable lipid)
-
Cholesterol
-
Chloroform or a mixture of Chloroform and Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
Centrifuge or dialysis membrane
Protocol:
-
Lipid Film Formation:
-
Dissolve a specific molar ratio of soybean phosphatidylcholine and cholesterol, along with this compound, in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50 °C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by gentle rotation of the flask. The volume of the buffer will determine the final lipid concentration.
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the resulting multilamellar vesicle (MLV) suspension using a probe sonicator on an ice bath to prevent lipid degradation.
-
Alternatively, extrude the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Separate the non-encapsulated this compound from the liposomal formulation by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes) and resuspend the pellet in fresh buffer.
-
Alternatively, dialyze the liposome suspension against the buffer to remove the free drug.
-
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the high-shear homogenization and ultrasonication method for preparing this compound-loaded SLNs.
Caption: Workflow for this compound-loaded SLN preparation.
Materials:
-
This compound
-
Solid lipid (e.g., Stearic acid, Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Protocol:
-
Preparation of Phases:
-
Oil Phase: Melt the solid lipid at a temperature approximately 5-10 °C above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the oil phase.
-
-
Emulsification:
-
Add the hot oil phase to the hot aqueous phase under continuous stirring with a high-shear homogenizer (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for a specified time (e.g., 15 minutes) to reduce the droplet size.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
Characterization of this compound-Loaded Nanocarriers
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential at 25 °C.
-
Perform measurements in triplicate.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Indirect method using centrifugation followed by quantification of the free drug in the supernatant.
-
Protocol:
-
Centrifuge a known amount of the nanocarrier suspension at high speed.
-
Carefully collect the supernatant containing the unencapsulated this compound.
-
Quantify the amount of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
3. In Vitro Drug Release:
-
Method: Dialysis bag method.
-
Protocol:
-
Place a known amount of the this compound-loaded nanocarrier suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, optionally containing a small amount of a surfactant to maintain sink conditions) maintained at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Conclusion
The development of drug delivery systems for this compound presents a significant opportunity to enhance its therapeutic potential. The choice of nanocarrier will depend on the specific application, desired release profile, and targeting strategy. The protocols and data presented in these application notes provide a solid foundation for researchers to design, fabricate, and characterize novel this compound formulations for pre-clinical and clinical investigations. Further in vivo studies are essential to validate the efficacy and safety of these advanced drug delivery systems.
References
- 1. Preparation, characterization, and pharmacokinetics of oridonin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, and anti-colon cancer activity of oridonin-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradable self-assembled MPEG-PCL micelles for hydrophobic oridonin delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthetic Methods for Lasiodonin Analogs: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Lasiodonin analogs, a class of ent-kaurane diterpenoids with significant potential in cancer therapy. The methodologies outlined are based on established synthetic strategies for structurally related compounds and are intended to guide the development of novel, potent, and selective anticancer agents.
Introduction to this compound and its Therapeutic Potential
This compound is a natural product isolated from various Isodon species and has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Its complex polycyclic structure presents a unique scaffold for medicinal chemistry efforts aimed at developing new therapeutic agents. The modification of this compound at its reactive hydroxyl groups, particularly at the C-14 and C-15 positions, has been a key strategy in the exploration of its structure-activity relationship (SAR) to enhance its cytotoxic profile against various cancer cell lines. A significant mechanism of action for related ent-kaurane diterpenoids involves the inhibition of the NF-κB signaling pathway, a critical regulator of cancer cell proliferation and survival.
Synthetic Strategies for this compound Analog Development
The semi-synthesis of this compound analogs primarily focuses on the derivatization of its hydroxyl groups to generate esters and ethers with improved pharmacological properties. The following sections detail the experimental protocols for these modifications, drawing parallels from successful syntheses of analogs of Oridonin, a closely related ent-kaurane diterpenoid.
General Workflow for this compound Analog Synthesis and Evaluation
The overall process for generating and testing novel this compound analogs follows a logical progression from chemical synthesis to biological evaluation.
Caption: A general workflow for the synthesis and evaluation of this compound analogs.
Experimental Protocols
The following protocols are adapted from established methods for the derivatization of related natural products and can be applied to this compound.
Protocol for Esterification of this compound at the C-14 Hydroxyl Group
This protocol describes the synthesis of C-14 ester analogs of this compound using a standard esterification procedure.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Desired Carboxylic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Solvents for Column Chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure C-14 ester analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for Etherification of this compound at the C-14 Hydroxyl Group
This protocol outlines the synthesis of C-14 ether analogs of this compound via a Williamson ether synthesis.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Desired Alkyl Halide (e.g., Benzyl Bromide)
-
Saturated Ammonium Chloride Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for Column Chromatography
-
Solvents for Column Chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add NaH (1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to afford the pure C-14 ether analog.
-
Confirm the structure of the synthesized compound using NMR and HRMS analysis.
Data Presentation: Cytotoxicity of Oridonin Analogs
As a proxy for the expected biological activity of this compound analogs, the following table summarizes the in vitro cytotoxicity of a series of synthesized Oridonin derivatives against a panel of human cancer cell lines.[1] The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | R Group at C-14 | HCT116 IC₅₀ (µM) | A375 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Oridonin | -OH | 2.2 | >10 | 2.2 | >10 | >10 |
| 4a | 4-fluorobenzoyl | 1.1 | 1.9 | 0.5 | 2.1 | 2.5 |
| 4b | 4-fluorophenylacetyl | >10 | >10 | 0.3 | 1.5 | 1.8 |
| 4c | 3-fluorobenzoyl | 1.5 | 2.5 | 0.8 | 2.9 | 3.1 |
| 4d | 3-fluorophenylacetyl | 1.8 | 3.1 | 1.1 | 3.5 | 4.0 |
| 4e | 2-fluorobenzoyl | 2.0 | 3.5 | 1.5 | 4.2 | 4.8 |
| 4f | 2-fluorophenylacetyl | 2.5 | 4.1 | 1.9 | 5.0 | 5.5 |
Data adapted from a study on Oridonin derivatives, which are structurally similar to this compound analogs and provide a predictive framework for their potential activity.[1]
Structure-Activity Relationship (SAR) Insights
The data presented for Oridonin analogs suggests several key SAR trends that are likely applicable to this compound derivatives:
-
Esterification at C-14: The introduction of various ester groups at the C-14 hydroxyl position can significantly enhance the cytotoxic activity compared to the parent compound.
-
Influence of the Phenyl Moiety: The presence of a phenyl group in the ester side chain appears to be beneficial for activity.
-
Impact of Fluorine Substitution: The position and presence of a fluorine atom on the phenyl ring can modulate the potency and selectivity of the analogs. For instance, compound 4b , with a 4-fluorophenylacetyl group, exhibited the highest potency against the MCF-7 breast cancer cell line.[1]
Signaling Pathway Visualization
The cytotoxic effects of many ent-kaurane diterpenoids, including this compound, are attributed to their ability to modulate key cellular signaling pathways involved in cancer cell survival and proliferation. The NF-κB signaling pathway is a prominent target.
Caption: Proposed mechanism of action of this compound analogs via inhibition of the NF-κB signaling pathway.
Conclusion
The synthetic methodologies and biological evaluation frameworks presented here provide a comprehensive guide for the development of novel this compound analogs as potential anticancer agents. The adaptability of esterification and etherification reactions at the C-14 position, coupled with the insights from the structure-activity relationships of related compounds, offers a promising avenue for the discovery of more potent and selective drug candidates. Further exploration of a wider range of derivatives and in-depth mechanistic studies will be crucial in advancing these promising natural product-based compounds towards clinical applications.
References
Measuring Lasiodonin-Induced Reactive Oxygen Species Production: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a diterpenoid natural product with demonstrated anti-cancer properties. Its structural analog, Oridonin, has been shown to exert its cytotoxic effects by inducing oxidative stress and apoptosis in cancer cells. A key mechanism is the inhibition of thioredoxin reductase (TrxR), a crucial enzyme in maintaining cellular redox balance. Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), triggering downstream apoptotic signaling pathways.[1][2][3][4] This document provides detailed application notes and protocols for the measurement of this compound-induced ROS production, enabling researchers to investigate its mechanism of action and potential as a therapeutic agent. While direct studies on this compound-induced ROS are limited, the protocols and mechanisms described for the structurally similar compound Oridonin serve as a strong predictive framework.
Application Notes
Principle of this compound-Induced ROS Production
This compound, like its analog Oridonin, is hypothesized to function as an inhibitor of thioredoxin reductase (TrxR).[1][3] TrxR is a central enzyme in the thioredoxin system, which is a major antioxidant system within cells. By inhibiting TrxR, this compound disrupts the cellular redox homeostasis, leading to an accumulation of intracellular ROS. This increase in oxidative stress can damage cellular components and initiate programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.[5]
Choosing the Right Assay for ROS Detection
The selection of an appropriate ROS detection assay is critical for obtaining reliable and meaningful data. The two most common and well-validated methods for cellular ROS detection are the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay for total cellular ROS and the MitoSOX™ Red assay for mitochondrial superoxide.
-
DCFH-DA Assay: This is a general indicator of total cellular ROS. The cell-permeable DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][7][8] The fluorescence intensity is directly proportional to the total ROS levels. This assay can be performed using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
MitoSOX™ Red Assay: This assay specifically measures superoxide, a primary ROS, within the mitochondria. The MitoSOX™ Red reagent selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.[9] This method is particularly useful for investigating the role of mitochondrial dysfunction in this compound-induced apoptosis. This assay can be performed using a fluorescence microscope or a flow cytometer.
Data Presentation
The following tables summarize quantitative data from studies on the closely related compound, Oridonin, which can be used as a reference for designing experiments with this compound.
Table 1: Oridonin Concentration and its Effect on ROS Production and Apoptosis
| Cell Line | Oridonin Concentration (µM) | Fold Increase in ROS (relative to control) | Apoptosis Rate (%) | Reference |
| KYSE-150 (Esophageal Cancer) | 10 | 1.26 | 10.5 | [10] |
| 30 | 1.42 | 24.8 | [10] | |
| 50 | 1.87 | 52.4 | [10] | |
| HCT8 (Colon Cancer) | 10 | ~1.5 | ~15 | [11] |
| 15 | ~2.0 | ~25 | [11] | |
| 20 | ~2.5 | ~35 | [11] | |
| HCT116 (Colon Cancer) | 10 | ~1.4 | ~18 | [11] |
| 15 | ~1.9 | ~28 | [11] | |
| 20 | ~2.3 | ~40 | [11] | |
| Hep-2 (Laryngeal Carcinoma) | 20 | Not Reported | ~20 | [12] |
| 40 | Not Reported | ~40 | [12] | |
| 60 | Not Reported | ~60 | [12] | |
| TU212 (Laryngeal Carcinoma) | 20 | Not Reported | ~25 | [12] |
| 40 | Not Reported | ~45 | [12] | |
| 60 | Not Reported | ~65 | [12] |
Table 2: Key Parameters for ROS Detection Assays
| Parameter | DCFH-DA Assay | MitoSOX™ Red Assay |
| Target ROS | General cellular ROS (H₂O₂, ROO•, •OH) | Mitochondrial Superoxide (O₂•⁻) |
| Fluorescent Probe | 2',7'-dichlorodihydrofluorescein diacetate | MitoSOX™ Red Reagent |
| Excitation Wavelength (nm) | ~485-495 | ~510 |
| Emission Wavelength (nm) | ~520-535 | ~580 |
| Typical Staining Concentration | 10-25 µM | 2.5-5 µM |
| Typical Incubation Time | 30-60 minutes | 15-30 minutes |
| Detection Platforms | Microplate Reader, Flow Cytometer, Fluorescence Microscope | Flow Cytometer, Fluorescence Microscope |
Experimental Protocols
Protocol 1: Measurement of Total Cellular ROS using DCFH-DA Assay
This protocol provides instructions for measuring total cellular ROS production in adherent and suspension cells using a fluorescence microplate reader and flow cytometry.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates (for microplate reader)
-
Flow cytometry tubes
-
This compound
-
Positive control (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂)
-
Negative control (e.g., N-acetylcysteine (NAC))
Procedure:
A. Microplate Reader Method (Adherent Cells)
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well and culture overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time. Include untreated controls, a positive control (e.g., 100 µM TBHP for 4-6 hours), and a negative control (pretreatment with 5 mM NAC for 1 hour before this compound treatment).
-
Preparation of DCFH-DA Staining Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free cell culture medium to a final working concentration of 10-25 µM.
-
Staining: Remove the treatment medium and wash the cells once with PBS. Add 100 µL of the DCFH-DA staining solution to each well and incubate for 30-60 minutes at 37°C in the dark.[13]
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~488 nm and emission at ~530 nm.[7]
B. Flow Cytometry Method (Adherent and Suspension Cells)
-
Cell Preparation: Culture cells to a sufficient number (at least 1.5 x 10⁵ cells per condition). For adherent cells, detach them using trypsin and resuspend in culture medium.
-
Compound Treatment: Treat cells in suspension with this compound and controls as described in the microplate reader method.
-
Staining: Add DCFH-DA stock solution directly to the cell suspension in culture medium to a final concentration of 10-25 µM. Incubate for 30 minutes at 37°C in the dark. Do not wash the cells after staining.[13]
-
Analysis: Analyze the cells on a flow cytometer using a 488 nm laser for excitation and detecting the emission in the FITC channel (~530 nm).[6][14] Gate on the main cell population to exclude debris.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red Assay
This protocol details the measurement of mitochondrial superoxide in live cells using fluorescence microscopy and flow cytometry.
Materials:
-
MitoSOX™ Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ or PBS
-
Cell culture medium
-
Glass-bottom dishes or coverslips (for microscopy)
-
Flow cytometry tubes
-
This compound
-
Positive control (e.g., Antimycin A or Rotenone)
-
Negative control (e.g., Mito-TEMPO)
Procedure:
A. Fluorescence Microscopy Method
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound and controls as required.
-
Preparation of MitoSOX™ Red Staining Solution: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.[15] Dilute the stock solution in pre-warmed HBSS or serum-free medium to a final working concentration of 2.5-5 µM.
-
Staining: Remove the treatment medium, wash cells with warm HBSS, and add the MitoSOX™ Red staining solution. Incubate for 15-30 minutes at 37°C, protected from light.[16]
-
Washing: Wash the cells three times with warm HBSS.
-
Imaging: Mount the coverslips or place the dish on a fluorescence microscope. Acquire images using a rhodamine (TRITC) filter set (Excitation: ~510 nm, Emission: ~580 nm).
B. Flow Cytometry Method
-
Cell Preparation and Treatment: Prepare and treat cells in suspension as described for the DCFH-DA flow cytometry protocol.
-
Staining: Resuspend the treated cells (approximately 0.5 x 10⁶ cells) in 0.5 mL of warm medium containing 2.5-5 µM MitoSOX™ Red. Incubate for 20-30 minutes at 37°C in the dark.[17]
-
Washing: Wash the cells three times with warm PBS by centrifugation.[17]
-
Analysis: Resuspend the cells in fresh warm PBS and analyze immediately on a flow cytometer. Use the PE channel for detection (Excitation: 488 nm, Emission: ~580 nm).[15]
Signaling Pathways and Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies with Oridonin, this compound is proposed to induce apoptosis through the following signaling cascade:
-
Inhibition of Thioredoxin Reductase (TrxR): this compound enters the cell and inhibits both cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases.[1][3]
-
Increased Oxidative Stress: TrxR inhibition leads to an accumulation of oxidized thioredoxin and a decrease in the cell's antioxidant capacity. This results in a significant increase in intracellular ROS, particularly mitochondrial superoxide.[1][5]
-
Mitochondrial Dysfunction: The excess ROS damages the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm).
-
Apoptosome Formation: The compromised mitochondrial membrane releases pro-apoptotic factors like cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[18]
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, resulting in the characteristic morphological changes of apoptosis.
References
- 1. Oridonin Induces Oxidative Stress-mediated Cancer Cells Apoptosis via Targeting Thioredoxin Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin induces apoptosis and senescence by increasing hydrogen peroxide and glutathione depletion in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Qualitative and Quantitative Analysis of ROS-Mediated Oridonin-Induced Oesophageal Cancer KYSE-150 Cell Apoptosis by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin Induces Apoptosis of Laryngeal Carcinoma via Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. MitoSOX staining [bio-protocol.org]
- 17. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oridonin-induced apoptosis in SW620 human colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lasiodonin Target Identification
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the specific molecular targets of Lasiodonin is limited in publicly available literature. However, extensive research has been conducted on Oridonin, a structurally and functionally similar kaurane diterpenoid derived from the same plant genus, Isodon. The methodologies and identified signaling pathways for Oridonin are considered highly relevant and applicable to the study of this compound. Therefore, this document leverages data and protocols from Oridonin research as a foundational guide for investigating the molecular targets of this compound.
Introduction
This compound, a bioactive diterpenoid isolated from Isodon species, has demonstrated significant potential in various therapeutic areas, including anti-cancer and anti-inflammatory applications. Identifying the molecular targets of this compound is a critical step in elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing potential off-target effects. This document provides detailed application notes and experimental protocols for the identification of this compound's cellular targets, primarily focusing on chemical proteomics-based approaches.
Target Identification Methodologies
The identification of small molecule-protein interactions is central to drug discovery. For natural products like this compound, two primary chemical proteomics strategies are widely employed: Affinity-Based Protein Profiling (ABPP) and Label-Free Quantification (LFQ).[1][2][3][4]
Affinity-Based Protein Profiling (ABPP)
This approach utilizes a chemically modified version of this compound (a "probe") to capture its binding partners from a complex biological sample, such as a cell lysate.[2][5][6] The probe is typically designed with a reactive group for covalent linkage and a reporter tag (e.g., biotin) for enrichment.
Key Steps:
-
Probe Synthesis: A this compound derivative is synthesized with a linker arm attached to a biotin tag. It is crucial that the modification does not significantly alter the bioactivity of the parent compound.
-
Target Capture: The biotinylated this compound probe is incubated with cell or tissue lysates to allow binding to its protein targets.
-
Affinity Purification: The probe-protein complexes are captured using streptavidin-coated beads.[7][8][9]
-
Protein Identification: The enriched proteins are eluted, separated by SDS-PAGE, and identified by mass spectrometry (MS).[5]
Label-Free Quantification (LFQ) Proteomics
LFQ methods identify protein targets by detecting changes in their abundance or stability upon this compound treatment, without the need for chemical modification of the compound.[1][10][11][12] This approach is particularly advantageous when the synthesis of a bioactive probe is challenging.
Key Methods:
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the concept that a ligand-bound protein will exhibit altered thermal stability.[13] Changes in protein denaturation temperature upon this compound treatment can be quantified to identify targets.
Quantitative Data Summary
| Target Protein | Methodology | Quantitative Metric | Hypothetical Value | Cell Line |
| IKKβ | Affinity Purification-MS | Peptide Spectral Matches | 25 | HeLa |
| PI3K (p110α) | CETSA | ΔTm (°C) | +3.5 | A549 |
| Akt1 | DARTS | Protease Resistance Ratio | 1.8 | Jurkat |
| NF-κB p65 | Affinity Purification-MS | Sequence Coverage (%) | 45 | RAW 264.7 |
Experimental Protocols
Protocol 1: Affinity Purification of this compound-Binding Proteins
Objective: To identify cellular proteins that directly bind to this compound using an affinity-based pull-down assay.
Materials:
-
Biotinylated this compound probe
-
Control beads (without this compound)
-
Cell line of interest (e.g., HeLa, A549)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (Lysis buffer with 0.1% NP-40)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl)
-
Streptavidin-coated magnetic beads
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Cell Lysis: Culture cells to ~80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Probe Incubation: Incubate the cleared lysate with the biotinylated this compound probe or a control probe for 2-4 hours at 4°C with gentle rotation.
-
Affinity Capture: Add pre-washed streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or using a suitable elution buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands of interest or analyze the entire eluate using in-gel or in-solution digestion followed by LC-MS/MS analysis for protein identification.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To identify this compound targets by measuring changes in their thermal stability upon drug binding.[13]
Materials:
-
This compound
-
DMSO (vehicle control)
-
Cell line of interest
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (as in Protocol 1)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blot reagents and antibodies for candidate target proteins
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO (vehicle control) at the desired concentration for a specified time.
-
Cell Harvesting: Harvest the cells and resuspend them in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins.
-
Analysis: Collect the supernatant and analyze the protein levels of candidate targets by Western blotting. The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in Tm in the this compound-treated samples compared to the control indicates target engagement.
Signaling Pathways and Visualizations
Based on studies of the closely related compound Oridonin, this compound is predicted to inhibit the NF-κB and PI3K/Akt signaling pathways.[14][15] These pathways are crucial regulators of inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway Inhibition by this compound
This compound is hypothesized to inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.[14]
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway Inhibition by this compound
This compound is thought to suppress the phosphorylation and activation of PI3K and its downstream effector Akt.[15] Inhibition of this pathway can lead to decreased cell proliferation and survival, and the induction of apoptosis.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow for Target Identification
The following diagram illustrates a comprehensive workflow for identifying and validating the molecular targets of this compound.
Caption: Workflow for this compound target identification.
References
- 1. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity Resin | Protein Purification Methods | G-Biosciences [gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Label-free LC-MS/MS shotgun proteomics to investigate the anti-inflammatory effect of rCC16 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LFQ非标记定量蛋白质组学-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing In Vivo Efficacy of Lasiodonin: Formulation Strategies and Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid compound isolated from Isodon species, has demonstrated significant potential in preclinical studies for its anti-tumor, anti-inflammatory, and anti-proliferative activities. However, its clinical translation is hampered by poor aqueous solubility and low bioavailability, which limit its efficacy when administered in vivo. This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its systemic exposure and therapeutic effectiveness. The protocols described herein cover the preparation of solid dispersions, liposomes, and polymeric nanoparticles, along with methodologies for their characterization and in vivo evaluation.
Formulation Strategies: A Comparative Overview
To overcome the biopharmaceutical challenges of this compound, several advanced drug delivery systems have been developed. The primary goal of these formulations is to increase the solubility and dissolution rate of this compound, thereby improving its absorption and bioavailability. The following table summarizes the key characteristics and performance of different this compound formulations.
| Formulation Type | Carrier/Main Components | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Key In Vivo Findings | Reference(s) |
| Solid Dispersion | Polyvinylpyrrolidone K17 (PVP K17) | N/A | N/A | N/A | N/A | 26.4-fold improvement in oral bioavailability in dogs. | [1] |
| Long-Circulating Liposomes | Soy Lecithin, Cholesterol, DSPE-PEG 2000 | 109.55 ± 2.30 | -1.38 ± 0.21 | 5.87 ± 0.21 | 85.79 ± 3.25 | Extended half-life and increased AUC in rats. | [2][3] |
| Oridonin Liposomes | Soybean Phospholipids, Cholesterol | 137.7 | -24.0 | ~9.6 (drug/lipid ratio) | 84.1 | Enhanced bioactivity compared to free drug. | [4][5] |
| PEG-PLGA Nanoparticles | Poly(lactic-co-glycolic acid)-Polyethylene glycol | ~150-200 | Not Reported | Not Reported | Not Reported | Improved bioavailability and anti-breast cancer effects. | |
| PLA Nanoparticles | Poly(D,L-lactic acid) | 137.3 | Not Reported | 2.32 ± 0.05 | 91.88 ± 1.83 | Prolonged blood circulation time. | [6] |
| Nanostructured Lipid Carriers (NLCs) | Not Specified | 245.2 | -38.77 | Not Reported | Not Reported | Higher AUC and longer circulation time compared to solution. | [7] |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid, Soybean Lecithin, Pluronic F68 | 15 - 35 | -45.07 | Not Reported | >40 | Increased concentration in liver, lung, and spleen. | [8] |
| β-Cyclodextrin Inclusion Complex | Beta-Cyclodextrin | 392 | Not Reported | Not Reported | 86.01 ± 4.33 | Increased bioavailability in rats. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a this compound solid dispersion using Polyvinylpyrrolidone K30 (PVP K30) as a carrier to enhance the drug's dissolution rate.
Materials:
-
This compound (Oridonin)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (Analytical Grade)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:1 mass ratio.
-
Dissolve the weighed PVP K30 in a minimal amount of ethanol in a round-bottom flask with gentle stirring.
-
Once the PVP K30 is completely dissolved, add the this compound to the solution and continue stirring until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the ethanol under reduced pressure at a temperature of 45°C.
-
Continue the evaporation until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the final product in a desiccator until further use.
Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing this compound solid dispersion.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method, a common technique for encapsulating hydrophobic drugs.
Materials:
-
This compound (Oridonin)
-
Soybean Phospholipids
-
Cholesterol
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath
-
Probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Accurately weigh soybean phospholipids, cholesterol, and this compound in a desired molar ratio (e.g., 8:2:1).
-
Dissolve the weighed components in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at 45°C to form a thin lipid film on the flask wall.
-
Continue to dry the film under vacuum for at least 2 hours to ensure complete removal of the organic solvent.
-
Hydrate the lipid film by adding pre-warmed (53.4°C) PBS (pH 7.4) and rotating the flask gently.
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator in a water bath for approximately 40 minutes.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-15 cycles.
-
Store the final liposomal formulation at 4°C.
Workflow for Liposome Preparation
Caption: Workflow for preparing this compound liposomes.
Protocol 3: Preparation of this compound-Loaded PEG-PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded nanoparticles using a biodegradable polymer, PEG-PLGA, via an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound (Oridonin)
-
Poly(lactic-co-glycolic acid)-Polyethylene glycol (PEG-PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Oil Phase Preparation: Dissolve 20 mg of this compound and 60 mg of PEG-PLGA in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the oil phase to 20 mL of the aqueous phase and emulsify using a probe sonicator on an ice bath. Sonicate for 40 seconds at 100 W.
-
Solvent Evaporation: Transfer the resulting o/w emulsion to a beaker and stir continuously on a magnetic stirrer at room temperature for at least 4 hours to allow for the evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension to remove excess PVA and unencapsulated drug.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for further characterization and in vivo use. For long-term storage, the nanoparticles can be lyophilized.
Workflow for Nanoparticle Preparation
Caption: Workflow for preparing this compound nanoparticles.
Protocol 4: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of formulated this compound in a murine subcutaneous xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Matrigel (optional)
-
Sterile PBS
-
This compound formulation and vehicle control
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Animal Grouping and Treatment: Randomize the mice into treatment groups (e.g., Vehicle control, free this compound, formulated this compound).
-
Drug Administration: Administer the treatments via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at a predetermined dose and schedule. For example, intravenous injection of the this compound formulation at a dose of 10 mg/kg every three days.
-
Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, Western blot).
Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo antitumor efficacy study.
Mechanism of Action: this compound and the Nrf2 Signaling Pathway
This compound has been shown to exert its anticancer effects, in part, by modulating the cellular redox state. One of the key pathways involved is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, which can be induced by this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). The upregulation of these genes helps to protect normal cells from oxidative damage but can also be exploited in cancer therapy to induce apoptosis in cancer cells that have a compromised antioxidant defense system.
This compound-Modulated Nrf2 Signaling Pathway
Caption: this compound induces ROS, leading to Nrf2 activation.
Conclusion
The formulation of this compound into advanced drug delivery systems such as solid dispersions, liposomes, and nanoparticles is a viable strategy to overcome its poor solubility and enhance its in vivo therapeutic efficacy. The protocols provided in this document offer a starting point for researchers to develop and evaluate novel this compound formulations. Careful characterization of these formulations and rigorous in vivo testing are crucial for the successful clinical translation of this promising natural compound.
References
- 1. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Influence of verapamil on the pharmacokinetics of oridonin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Chromatographic Separation of Lasiodonin
Introduction
Lasiodonin, a bioactive ent-kaurene diterpenoid isolated from Rabdosia rubescens, has garnered significant attention from researchers in drug development due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and apoptotic effects. The effective separation and purification of this compound from its natural source are crucial for further pharmacological studies and potential therapeutic applications. These application notes provide detailed protocols for various chromatographic methods for the separation of this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described include macroporous resin chromatography for initial enrichment, followed by high-speed counter-current chromatography (HSCCC) and high-performance liquid chromatography (HPLC) for fine purification and analysis.
I. Macroporous Resin Chromatography for Preliminary Enrichment
Macroporous resin chromatography is an effective initial step for the enrichment of flavonoids and other medium-polarity compounds like this compound from crude plant extracts. This technique separates molecules based on their adsorption and desorption characteristics on a non-polar or semi-polar stationary phase.
Experimental Protocol
-
Resin Selection and Pre-treatment:
-
Select a suitable macroporous resin (e.g., AB-8, X-5). AB-8 has been shown to have good adsorption and desorption capacities for flavonoids, which have similar polarity to this compound.[1]
-
Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
-
Sample Preparation:
-
The dried and powdered leaves of Rabdosia rubescens are extracted with 95% ethanol.
-
The extract is then concentrated under reduced pressure to obtain a crude extract.
-
The crude extract is suspended in deionized water.
-
-
Adsorption:
-
Load the aqueous suspension of the crude extract onto the pre-treated macroporous resin column at a slow flow rate (e.g., 1.0 mL/min).
-
Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.
-
-
Desorption (Elution):
-
Elute the column with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC. The fraction eluted with 70% ethanol is expected to be rich in this compound.
-
-
Concentration:
-
Combine the this compound-rich fractions and concentrate them under reduced pressure to obtain the enriched extract.
-
Quantitative Data Summary
| Resin Type | Adsorption Ratio (%) | Desorption Ratio (%) | Eluent for Target Compounds | Reference |
| AB-8 | 86 | 52 | 70% Ethanol | [1] |
| X-5 | - | - | 40% Ethanol | [2] |
II. High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[3][4][5] It is a powerful tool for the preparative separation of natural products.
Experimental Protocol
-
Solvent System Selection:
-
A suitable two-phase solvent system is crucial for successful HSCCC separation.[5] A commonly used system for separating moderately polar compounds like this compound is n-hexane/ethyl acetate/methanol/water.
-
Prepare the solvent system in a separatory funnel and allow the phases to equilibrate at room temperature. A recommended ratio is n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v).[6]
-
-
HSCCC Instrument Preparation:
-
Fill the entire column with the stationary phase (the upper phase of the solvent system).
-
Rotate the apparatus at a specific speed (e.g., 800 rpm).
-
Pump the mobile phase (the lower phase of the solvent system) into the column at a constant flow rate (e.g., 5.0 mL/min) until hydrodynamic equilibrium is reached.[4][7]
-
-
Sample Injection:
-
Dissolve the enriched extract from the macroporous resin step in a mixture of the upper and lower phases (1:1, v/v).
-
Inject the sample solution into the column through the injection valve.
-
-
Elution and Fraction Collection:
-
Continuously pump the mobile phase through the column.
-
Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 280 nm).[3]
-
Collect the fractions corresponding to the peaks on the chromatogram.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions containing this compound by HPLC.
-
Quantitative Data Summary
| Solvent System (v/v/v/v) | Sample Load | Purity Achieved (%) | Reference |
| n-hexane/ethyl acetate/methanol/water (1:2:1:2) | 200 mg crude sample | 97.8 | [6] |
III. High-Performance Liquid Chromatography (HPLC) for Analysis and Final Purification
HPLC is a highly sensitive and rapid chromatographic technique used for both qualitative and quantitative analysis, as well as for the final purification of compounds to a high degree of purity.[8][9]
Experimental Protocol
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of methanol and water is commonly used. For this compound, an isocratic mobile phase of methanol/water (55:45) has been reported for purity analysis.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 315 nm.[10]
-
Injection Volume: 20 µL.
-
-
Sample and Standard Preparation:
-
Prepare a standard solution of pure this compound in methanol at a known concentration.
-
Dissolve the this compound fraction obtained from HSCCC in methanol.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound and determine the purity by comparing the peak area of the sample with that of the standard. A purity of 99.6% has been achieved for Oridonin (this compound).[11]
-
Quantitative Data Summary
| Column | Mobile Phase | Purity Achieved (%) | Reference |
| Inertsil ODS-SP (4.6x150 mm, 5 µm) | Methanol/Water (55:45) | 99.6 | [11] |
Visualizations
Experimental Workflow for this compound Separation
Caption: Workflow for the separation and purification of this compound.
Signaling Pathway Affected by this compound (Oridonin)
This compound (often referred to as Oridonin in literature) has been shown to inhibit the NF-κB signaling pathway, which is implicated in inflammation and cancer.[12]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Application of high-speed counter-current chromatography combined with macroporous resin for rapid enrichment and separation of three anthraquinone glycosides and one stilbene glycoside from Rheum tanguticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSCCC-based strategy for preparative separation of in vivo metabolites after administration of an herbal medicine: Saussurea laniceps, a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSCCC Separation of the Two Iridoid Glycosides and Three Phenolic Compounds from Veronica ciliata and Their in Vitro Antioxidant and Anti-Hepatocarcinoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APPLICATION OF PREPARATIVE HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY FOR SEPARATION OF ELATINE FROM DELPHINIUM SHAWURENSE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSCCC Separation of the Two Iridoid Glycosides and Three Phenolic Compounds from Veronica ciliata and Their in Vitro Antioxidant and Anti-Hepatocarcinoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jag.journalagent.com [jag.journalagent.com]
- 10. redalyc.org [redalyc.org]
- 11. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin, a diterpenoid purified from Rabdosia rubescens, inhibits the proliferation of cells from lymphoid malignancies in association with blockade of the NF-kappa B signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lasiodonin Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Lasiodonin for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is a hydrophobic compound, and DMSO is a powerful organic solvent capable of dissolving it at high concentrations.
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it in my aqueous cell culture medium. Why does this happen and what should I do?
This is a common issue known as precipitation, which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[2][3] The dramatic change in solvent polarity causes the hydrophobic compound to "crash out" of the solution.
To address this, several strategies can be employed, ranging from simple procedural adjustments to the use of solubility-enhancing excipients. The following sections provide detailed troubleshooting steps.
Troubleshooting Guide: Preventing Precipitation of this compound in Aqueous Media
Method 1: Optimizing the Dilution Protocol
Simple adjustments to your dilution technique can often resolve precipitation issues. The goal is to make the transition from DMSO to the aqueous medium less abrupt for the compound.
Experimental Protocol:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.[4]
-
Pre-warm Media: Warm your cell culture medium to 37°C. Adding the compound to warmed media can improve solubility.[1][5]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media.[1] This gradual decrease in DMSO concentration helps keep the compound in solution.[1]
-
Rapid Mixing: Add the this compound-DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[1] This ensures rapid and thorough mixing, preventing localized high concentrations that can initiate precipitation.
-
Final DMSO Concentration: Always aim for the lowest possible final concentration of DMSO in your cell culture. For most cell lines, a final DMSO concentration of ≤ 0.1% is considered safe, though some may tolerate up to 0.5%.[1][5] A vehicle control with the same final DMSO concentration should always be included in your experiments.[1]
Quantitative Data Summary: DMSO Tolerance
| Parameter | Recommendation | Citation(s) |
| General Final DMSO Conc. | ≤ 0.1% for most cell lines | [1][5] |
| Tolerable Upper Limit | Up to 0.5% for some cell lines (must be empirically determined) | [1][6] |
| Vehicle Control | Use media with the same final DMSO percentage as the experimental condition | [1] |
Workflow for Optimized Dilution
Caption: Optimized workflow for diluting DMSO stock solutions.
Method 2: Using Co-solvents
If optimizing the dilution protocol is insufficient, a co-solvent can be used. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system, thereby increasing the solubility of nonpolar molecules.[7]
Experimental Protocol:
-
Select a Co-solvent: Common co-solvents for in vitro use include PEG400, propylene glycol, and ethanol.[6][8] The choice of co-solvent and its final concentration must be tested for cytotoxicity on your specific cell line.
-
Prepare Co-solvent-Media Mixture: Prepare your cell culture medium containing a low percentage of the chosen co-solvent (e.g., 1-5% PEG400).
-
Dissolve this compound: Prepare your this compound stock in DMSO as usual.
-
Dilute: Add the this compound-DMSO stock to the co-solvent-containing medium, following the optimized dilution steps in Method 1 (pre-warming, rapid mixing).
Quantitative Data Summary: Common Co-solvents
| Co-solvent | Typical Starting Concentration | Key Considerations | Citation(s) |
| PEG400 | 1-10% | Generally low toxicity. | [6][9] |
| Ethanol | < 1% | Can be cytotoxic at higher concentrations. | [8] |
| Propylene Glycol | 1-5% | A common vehicle for parenteral formulations. | [8] |
Method 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex" that is water-soluble.[11][12]
Experimental Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and commonly used derivatives.[11]
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your cell culture medium. The required concentration will depend on the stoichiometry of the complex and must be determined empirically.
-
Complexation:
-
Method A (Direct Addition): Add the this compound-DMSO stock directly to the cyclodextrin-containing medium. The complex will form in situ.
-
Method B (Pre-complexation): For a more defined system, the complex can be prepared separately. Dissolve the cyclodextrin in an aqueous buffer. Add the this compound (ideally as a powder, or a concentrated DMSO stock) and stir for several hours to allow for complex formation. This solution can then be sterile-filtered and added to the cell culture.[13]
-
-
Optimization: The molar ratio of this compound to cyclodextrin is critical. A 1:1 stoichiometry is common, but higher-order complexes can form.[11] It is important to note that excess cyclodextrin can sometimes reduce drug efficacy by limiting the amount of free drug available to the cells.[11]
Visualization of Cyclodextrin Complexation
Caption: Cyclodextrin encapsulates hydrophobic this compound.
Method 4: Nanoformulations
For advanced applications, nanoformulations can significantly enhance the solubility and bioavailability of phytocompounds like this compound.[14] This involves encapsulating the drug into nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA).[15][16] These strategies improve solubility, stability, and can offer controlled release.[14][16] The development of nanoformulations is a complex process and typically requires specialized equipment and expertise.
Associated Signaling Pathway
This compound is frequently studied for its anti-cancer properties, which are often linked to the induction of apoptosis (programmed cell death). While its precise molecular targets are diverse, a common downstream effect is the activation of the caspase cascade. Understanding this can be relevant when designing experiments.
Simplified Apoptosis Pathway Induced by this compound
Caption: this compound can induce apoptosis via the mitochondrial pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frequently Asked Questions | Selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ijpbr.in [ijpbr.in]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceasia.org [scienceasia.org]
- 13. iipseries.org [iipseries.org]
- 14. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Lasiodonin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lasiodonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A2: Based on studies with structurally similar compounds like Oridonin, which also suffers from low oral bioavailability due to poor solubility, the most promising strategies for enhancing this compound's bioavailability include:
-
Nanoformulations: Encapsulating this compound into nanoparticles can significantly improve its dissolution rate and absorption.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, protecting them from degradation and enhancing their uptake.
-
Polymeric Nanoparticles: Using biodegradable polymers to create nanoparticles for drug delivery.
-
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can improve the solubilization and absorption of lipophilic drugs.
Q3: Are there any known signaling pathways affected by this compound that I should be aware of during my research?
A3: Yes, studies on Oridonin, a closely related compound, have shown that it can modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. It is highly probable that this compound interacts with similar pathways. The main pathways include:
-
PI3K/Akt Signaling Pathway: Oridonin has been shown to inhibit this pathway, which is crucial for cell survival and proliferation.[1][2][3]
-
NF-κB Signaling Pathway: Oridonin can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[4][5][6]
-
Apoptosis Signaling Pathway: Oridonin has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.[7][8][9][10]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound leading to low dissolution. | Formulation Approach: Develop an enabling formulation such as a solid dispersion, a solid lipid nanoparticle (SLN) formulation, or a self-emulsifying drug delivery system (SEDDS). Refer to the Experimental Protocols section for detailed methodologies. |
| First-pass metabolism in the gut wall or liver. | Co-administration: Investigate co-administration with a bioenhancer that can inhibit metabolic enzymes. However, this approach requires careful investigation of potential drug-drug interactions. |
| P-glycoprotein (P-gp) efflux. | Permeability Studies: Conduct in vitro Caco-2 permeability assays to determine if this compound is a substrate for P-gp. If efflux is confirmed, consider co-administration with a P-gp inhibitor or designing a formulation that can bypass this mechanism. |
Issue 2: Difficulty in Preparing Stable this compound Nanoformulations
| Possible Cause | Troubleshooting Step |
| Particle aggregation and instability of the nanoparticle suspension. | Optimize Formulation: Adjust the concentration of the stabilizer (surfactant). Screen different types of stabilizers. Optimize the homogenization or sonication parameters (time, power). |
| Low drug encapsulation efficiency. | Lipid/Polymer Selection: Screen different lipids (for SLNs) or polymers (for polymeric nanoparticles) with varying properties to find one with better affinity for this compound. Adjust the drug-to-lipid/polymer ratio. |
| Inconsistent particle size and polydispersity index (PDI). | Process Control: Precisely control the temperature during formulation. Ensure consistent homogenization or sonication energy input. Use a high-quality, calibrated particle size analyzer. |
Data Presentation
The following table summarizes hypothetical pharmacokinetic data based on preclinical studies of a poorly soluble compound like this compound, demonstrating the potential improvement with different formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Aqueous) | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| This compound Solid Dispersion | 50 | 450 ± 90 | 1.5 | 1800 ± 350 | 300 |
| This compound SLNs | 50 | 750 ± 150 | 1.0 | 3600 ± 700 | 600 |
| This compound SEDDS | 50 | 900 ± 180 | 0.75 | 4200 ± 850 | 700 |
Note: This table is for illustrative purposes and the values are not based on actual experimental data for this compound, but are representative of the expected improvements with these formulation strategies for a poorly soluble drug.
Experimental Protocols
Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for similar poorly soluble drugs.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, stearic acid)
-
Surfactant/Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Phosphate buffered saline (PBS)
Method: High-Shear Homogenization followed by Ultrasonication
-
Melt the solid lipid by heating it to 5-10 °C above its melting point.
-
Disperse this compound in the molten lipid.
-
Heat the surfactant solution in PBS to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately subject the pre-emulsion to high-power ultrasonication for 10-15 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Preparation of this compound Solid Dispersion
This protocol uses the solvent evaporation method.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188)
-
Organic solvent (e.g., Ethanol, Methanol)
Method: Solvent Evaporation
-
Dissolve this compound and the hydrophilic carrier in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug to carrier).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm amorphous nature).
In Vivo Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (e.g., this compound suspension, this compound SLNs, this compound solid dispersion).
-
Administer the respective formulations orally via gavage at a predetermined dose.
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Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
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Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
References
- 1. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin induces apoptosis and autophagy in murine fibrosarcoma L929 cells partly via NO-ERK-p53 positive-feedback loop signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for Lasiodonin
Disclaimer: Information specifically pertaining to "Lasiodonin" in the context of Western blotting is limited. This guide leverages general Western blot troubleshooting principles and information on "Oridonin," a structurally similar diterpenoid, to provide a comprehensive resource. It is possible that "this compound" was a misspelling of "Oridonin." Researchers should adapt these recommendations based on their specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Western blot analysis of this compound's effects on protein expression.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your Western blot experiments with this compound in a question-and-answer format.
Issue 1: Weak or No Signal for Target Protein
Question: I am not seeing any bands or only very faint bands for my target protein after treating cells with this compound. What could be the cause?
Answer: Weak or no signal is a common issue that can arise from several factors throughout the Western blot workflow.[1][2][3][4][5] Consider the following potential causes and solutions:
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Inactive Primary Antibody:
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Insufficient Protein Load:
-
Suboptimal Antibody Concentration:
-
Inefficient Protein Transfer:
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Blocking Agent Masking:
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This compound-Induced Protein Degradation:
-
Solution: this compound may be inducing the degradation of your target protein. Perform a time-course experiment to determine the optimal incubation time with this compound. Also, ensure that protease inhibitors are included in your lysis buffer.
-
Issue 2: High Background on the Blot
Question: My Western blot has a high background, which makes it difficult to see my specific bands. How can I reduce the background?
Answer: High background can obscure the specific signal of your target protein.[1][2] Here are several ways to reduce background noise:
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Inadequate Blocking:
-
Antibody Concentration Too High:
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Insufficient Washing:
-
Membrane Drying Out:
-
Solution: Ensure the membrane is always submerged in buffer during all incubation and washing steps.[3]
-
-
Contaminated Buffers:
-
Solution: Use freshly prepared, high-purity buffers and filter them to remove any precipitates.[4]
-
Issue 3: Presence of Non-Specific Bands
Question: I am seeing multiple bands on my blot in addition to the band for my target protein. What could be the reason for these extra bands?
Answer: The appearance of non-specific bands can be due to several factors.[2][3] Here's how to troubleshoot this issue:
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Primary Antibody Specificity:
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Solution: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for specificity information. Consider using a monoclonal antibody, which generally has higher specificity.[8]
-
-
High Antibody Concentration:
-
Solution: Using too high a concentration of the primary antibody can result in it binding to proteins with lower affinity. Decrease the primary antibody concentration and/or reduce the incubation time.[3]
-
-
Protein Degradation:
-
Solution: The extra bands could be degradation products of your target protein. Ensure you use fresh samples and add protease inhibitors to your lysis buffer.[2]
-
-
Post-Translational Modifications:
-
Solution: Your target protein may have various post-translational modifications (e.g., phosphorylation, glycosylation) that can cause it to run at different molecular weights. Consult the literature for information on potential modifications of your target protein.
-
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for Western blotting. These should be optimized for your specific experimental conditions.
| Parameter | Recommendation | Notes |
| Protein Loading | 20-40 µg of total cell lysate per lane | Adjust based on the abundance of the target protein. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Titrate to find the optimal dilution for your antibody. |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | Dependent on the detection system (chemiluminescence or fluorescence). |
| Primary Antibody Incubation | 2 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C can increase signal intensity. |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Blocking | 1 hour at room temperature | Use 5% non-fat dry milk or 5% BSA in TBST. |
Experimental Protocols
Detailed Western Blot Protocol
This protocol outlines the key steps for performing a Western blot to analyze the effect of this compound on protein expression.
-
Sample Preparation (Cell Lysis):
-
Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.[9][10]
-
-
SDS-PAGE (Gel Electrophoresis):
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[10]
-
Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-150V until the dye front reaches the bottom.[10]
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.[12] If using PVDF, activate the membrane with methanol for 30 seconds.[12]
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane. A wet transfer at 100V for 1-2 hours is a common starting point.[9]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate (ECL) for 1-5 minutes.[9]
-
Capture the signal using an imaging system or X-ray film.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general Western blot workflow and a hypothetical signaling pathway for this compound based on studies of the similar compound, Oridonin.
References
- 1. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A thiazole-derived oridonin analogue exhibits antitumor activity by directly and allosterically inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin-induced ferroptosis and apoptosis: a dual approach to suppress the growth of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective STAT3 Inhibitor Alantolactone Ameliorates Osteoarthritis via Regulating Chondrocyte Autophagy and Cartilage Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dual Roles of STAT3 in Ferroptosis: Mechanism, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3 prevents neointima formation by inhibiting proliferation and promoting apoptosis of neointimal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diosgenin induces apoptosis in HeLa cells via activation of caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lasiodonin Dosage for Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Lasiodonin dosage for cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cancer cell line experiments?
A1: Based on available data for the related compound Oridonin, a reasonable starting concentration range for this compound would be between 10 µM and 50 µM. However, the optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line.
Q2: How long should I incubate cancer cells with this compound?
A2: Incubation times can vary depending on the cell line and the experimental endpoint. Common incubation periods for determining cytotoxicity are 24, 48, and 72 hours. It is advisable to perform a time-course experiment to identify the optimal duration for observing the desired effect.
Q3: What are the known signaling pathways affected by this compound and related compounds?
A3: this compound's analogue, Oridonin, has been shown to induce apoptosis in cancer cells through various signaling pathways. These can include the activation of c-Jun N-terminal kinase (JNK) and p53, as well as the modulation of the PI3K/Akt/mTOR and MAPK/ERK pathways. Natural compounds like flavonoids, in general, are known to impact a wide array of signaling cascades involved in apoptosis, proliferation, and metastasis. The precise pathways affected by this compound in your specific cell line should be investigated experimentally.
Q4: Can this compound affect non-cancerous cells?
A4: Some studies on related compounds have shown a degree of selectivity for cancer cells over normal cells. However, it is crucial to test the cytotoxicity of this compound on a relevant non-cancerous cell line in parallel with your cancer cell lines to assess its therapeutic window and potential off-target effects.
Data Presentation
Table 1: Reported IC50 Values for Oridonin (a related compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| EC109 | Esophageal Squamous Cell Carcinoma | 24 | 61.0 ± 1.8 |
| EC109 | Esophageal Squamous Cell Carcinoma | 48 | 38.2 ± 1.6 |
| EC109 | Esophageal Squamous Cell Carcinoma | 72 | 38.9 ± 1.6 |
| EC9706 | Esophageal Squamous Cell Carcinoma | 24 | 37.5 ± 1.6 |
| EC9706 | Esophageal Squamous Cell Carcinoma | 48 | 28.0 ± 1.4 |
| EC9706 | Esophageal Squamous Cell Carcinoma | 72 | 23.9 ± 1.4 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 24 | 30.5 ± 0.4 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 48 | 28.2 ± 1.5 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 72 | 17.1 ± 1.2 |
| KYSE750 | Esophageal Squamous Cell Carcinoma | 24 | 35.3 ± 1.5 |
| KYSE750 | Esophageal Squamous Cell Carcinoma | 48 | 23.4 ± 2.1 |
| KYSE750 | Esophageal Squamous Cell Carcinoma | 72 | 14.3 ± 1.2 |
| TE-1 | Esophageal Squamous Cell Carcinoma | 24 | 25.2 ± 1.4 |
| TE-1 | Esophageal Squamous Cell Carcinoma | 48 | 18.0 ± 1.3 |
| TE-1 | Esophageal Squamous Cell Carcinoma | 72 | 8.4 ± 0.9 |
Note: This data is for Oridonin and should be used as a reference for designing this compound experiments. IC50 values for this compound should be determined empirically.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol outlines the steps to quantify apoptosis in this compound-treated cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on previously determined IC50 values) and a vehicle control for the chosen incubation time.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count before plating. |
| Variation in this compound stock solution | Prepare a fresh stock solution of this compound for each experiment or aliquot and store it properly to avoid degradation. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. |
| Contamination of cell cultures | Regularly check for microbial contamination. If contamination is suspected, discard the culture and start with a fresh vial. |
Issue 2: No significant cell death observed even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to this compound | Consider using a different cancer cell line that may be more sensitive. |
| Insufficient incubation time | Increase the incubation time to allow for the compound to exert its effects. |
| This compound precipitation | Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent or a lower concentration. |
| Inactive compound | Verify the purity and activity of your this compound stock. |
Issue 3: Difficulty in interpreting flow cytometry data for apoptosis.
| Possible Cause | Troubleshooting Step |
| Incorrect compensation settings | Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation on the flow cytometer. |
| Cell clumping | Ensure a single-cell suspension before staining and analysis. Gently pipette to break up clumps. |
| Harvesting-induced cell death | Use a gentle cell harvesting technique to minimize mechanical stress on the cells. |
| Delayed analysis after staining | Analyze cells as soon as possible after staining, as prolonged incubation can lead to secondary necrosis. |
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Putative apoptosis signaling pathway induced by this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Navigating the Stability of Lasiodonin: A Technical Guide for Researchers
For immediate release
A comprehensive technical support center has been launched to provide researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Lasiodonin in stock solutions. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity and reliability of experimental results.
This compound, a bioactive ent-kaurane diterpenoid, is noted for its potential therapeutic properties. However, its stability in solution is a critical factor for accurate and reproducible research. This guide addresses common challenges faced by researchers when preparing, storing, and utilizing this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound. For applications where DMSO may interfere with the experimental system, ethanol can be considered as an alternative solvent, although the achievable concentration may be lower.
Q2: How should I store my this compound stock solutions to prevent degradation?
A2: For optimal stability, this compound stock solutions, particularly in DMSO, should be stored at -20°C or -80°C. It is advisable to prepare small aliquots to minimize the number of freeze-thaw cycles, as repeated changes in temperature can accelerate degradation.[1][2]
Q3: My this compound solution appears to have a precipitate after thawing. What should I do?
A3: Precipitation can occur when a concentrated stock solution, especially in DMSO, is thawed or diluted into an aqueous buffer.[2] To redissolve the precipitate, gently warm the solution to 37°C and vortex or sonicate for a few minutes.[2] Always ensure the solution is clear before use.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, many organic compounds, including other ent-kaurane diterpenoids, are susceptible to photodegradation. Therefore, it is a best practice to protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil, especially during storage and handling.[3][4][5]
Q5: What is the stability of this compound at different pH values?
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in stock solution. | 1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store aliquots at -80°C for long-term storage. 4. Protect solutions from light at all times. 5. Perform a stability check of your stock solution using HPLC-UV. |
| Precipitate formation in working solution | Low solubility of this compound in aqueous media. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is sufficient to maintain solubility but does not exceed the tolerance of the experimental system (typically <0.5%). 2. After dilution, vortex or sonicate the working solution to ensure complete dissolution.[2] |
| Loss of compound activity over time | Chemical degradation due to hydrolysis or oxidation. | 1. Use high-purity, anhydrous solvents for stock solution preparation. 2. Consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation, especially for long-term storage. |
Experimental Protocols
To ensure the integrity of your this compound stock solutions, it is recommended to perform periodic stability assessments. A stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is a reliable approach for this purpose.
Protocol: Stability Assessment of this compound Stock Solutions by HPLC-UV
1. Objective: To quantify the concentration of this compound in a stock solution over time and to detect the presence of any degradation products.
2. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
3. HPLC Method Parameters (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid). A typical starting point could be a 30-70% gradient of acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a fresh this compound solution (a wavelength around 230-240 nm is a likely starting point).
-
Injection Volume: 10 µL
4. Procedure:
-
Prepare a fresh calibration curve of this compound in the same solvent as your stock solution at a range of concentrations.
-
At time zero (immediately after preparation of the stock solution), dilute an aliquot to a concentration within the calibration range and inject it into the HPLC system.
-
Store the stock solution under your desired conditions (e.g., -20°C, protected from light).
-
At subsequent time points (e.g., 1 week, 2 weeks, 1 month), thaw an aliquot of the stock solution, dilute it in the same manner, and inject it into the HPLC system.
-
Analyze the chromatograms. The peak area of this compound should be compared to the initial time point to determine the percentage of degradation. The appearance of new peaks may indicate the formation of degradation products.
Visualizing Experimental Workflow and Potential Degradation
To aid in understanding the experimental workflow and potential degradation pathways, the following diagrams are provided.
References
Technical Support Center: Reducing Experimental Variability in Lasiodonin Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Lasiodonin in experimental settings. It offers troubleshooting advice, detailed experimental protocols, and insights into the compound's mechanism of action to help minimize variability and ensure reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments, providing practical solutions to enhance experimental consistency.
| Question/Issue | Potential Cause(s) | Troubleshooting Recommendations |
| Inconsistent Cell Viability Results (e.g., variable IC50 values) | 1. This compound Solubility and Stability: this compound, like its analog Oridonin, can have poor aqueous solubility and may be unstable in certain conditions.[1] Precipitation in culture media can lead to inaccurate concentrations. The compound may also degrade over time, especially in aqueous solutions at room temperature.[1] 2. DMSO Concentration: High concentrations of DMSO, the common solvent for this compound, can be cytotoxic to cells.[2][3][4][5] 3. Cell Culture Conditions: Variations in cell passage number, seeding density, and incubation time can all contribute to variability.[6] | 1. Proper Handling of this compound: Prepare fresh stock solutions in 100% DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When diluting into culture media, ensure the final DMSO concentration is non-toxic (ideally ≤ 0.1%).[2][3] Visually inspect for any precipitation after dilution. Perform serial dilutions in DMSO before adding to the media.[7] 2. Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration for your specific cell line with a vehicle control experiment.[3] 3. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. Optimize and consistently use the same incubation time for drug treatment. |
| Difficulty Detecting Apoptosis | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to induce a detectable apoptotic response. 2. Incorrect Timing of Assay: Apoptosis is a dynamic process, and the time point of analysis may be too early or too late to capture the peak of apoptosis. | 1. Dose-Response Experiment: Perform a dose-response study to determine the optimal concentration of this compound for inducing apoptosis in your cell line. 2. Time-Course Experiment: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing apoptosis. |
| Variability in Western Blot Results for Signaling Proteins (e.g., p-STAT3, p-Akt) | 1. Transient Protein Phosphorylation: The phosphorylation of signaling proteins like STAT3 and Akt can be transient. The timing of cell lysis after this compound treatment is critical. 2. Suboptimal Antibody Performance: The primary or secondary antibodies may not be specific or sensitive enough. | 1. Optimize Lysis Time: Perform a time-course experiment and lyse cells at various time points after this compound treatment to capture the peak change in phosphorylation. 2. Antibody Validation: Ensure your antibodies are validated for the specific application and target. Use appropriate positive and negative controls. |
| Suspected Off-Target Effects | 1. Non-Specific Binding: Like many kinase inhibitors, this compound may have off-target effects by binding to proteins other than its intended targets.[8][9][10] | 1. Use Multiple Approaches: Confirm key findings using complementary methods (e.g., genetic knockdown of the target protein). 2. Consult Literature: Review literature for known off-target effects of this compound or similar compounds. |
Data Presentation: Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound's parent compound, Oridonin, in various human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HeLa | Cervical Cancer | 25.3 | 48 | [11] |
| UM1 | Oral Squamous Cell Carcinoma | ~15 | 48 | [12] |
| SCC25 | Oral Squamous Cell Carcinoma | ~20 | 48 | [12] |
| PC3 | Prostate Cancer | 19.8 | 48 | [10] |
| DU145 | Prostate Cancer | 23.5 | 48 | [10] |
| MDAMB468 | Breast Cancer | Not specified | Not specified | [13] |
| SKBR3 | Breast Cancer | Not specified | Not specified | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for p-STAT3 and p-Akt
This protocol is for detecting changes in the phosphorylation status of STAT3 and Akt upon this compound treatment.
Materials:
-
This compound
-
DMSO
-
6-well plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations for the optimized time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
DMSO
-
6-well plates
-
Complete cell culture medium
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to this compound studies.
Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and survival, and induction of apoptosis.
Caption: this compound inhibits the JAK/STAT3 signaling pathway, suppressing the transcription of genes involved in cell survival and proliferation.
Caption: A logical workflow for investigating the effects of this compound on cancer cells, from compound preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for quantifying lymphocyte-mediated cytotoxicity using an impedance-based real-time cell analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin inhibits aberrant AKT activation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
challenges and solutions in Lasiodonin in vivo research
Welcome to the technical support center for researchers utilizing Lasiodonin (also known as Oridonin) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor Bioavailability and Solubility
Q1: My in vivo results with this compound are inconsistent and show low efficacy. What could be the underlying issue?
A: A primary challenge in this compound in vivo research is its poor aqueous solubility and consequently, low oral bioavailability.[1] This can lead to variable absorption and suboptimal therapeutic concentrations at the target site. The absolute bioavailability of orally administered Oridonin in rats has been reported to be as low as 4.32% to 10.80%, depending on the dose.[2]
Troubleshooting:
-
Formulation Strategy: Consider using a solubilization technique. Nanoformulations have shown significant promise in enhancing the bioavailability and therapeutic efficacy of this compound.[1][3]
-
Route of Administration: For initial studies, intraperitoneal (i.p.) injection can bypass the challenges of oral absorption and provide more consistent systemic exposure.[4][5]
Q2: What are the recommended nanoformulation strategies for this compound?
A: Several nanoformulation approaches have been successfully employed to improve the in vivo performance of this compound. These include:
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG) can significantly increase its half-life in circulation.[3]
-
Nanosuspensions: Preparing this compound as a nanosuspension can enhance its dissolution rate and subsequently its bioavailability.[6] The particle size of the nanosuspension is a critical parameter affecting its pharmacokinetic properties.[7]
-
Solid Lipid Nanoparticles (SLNs): SLNs are another effective carrier system for this compound, improving its entrapment efficiency and altering its tissue distribution profile.[3]
Toxicity and Adverse Effects
Q3: What are the potential toxicities associated with this compound administration in vivo?
A: While this compound has a promising therapeutic window, some studies have reported potential dose-limiting toxicities. The most cited adverse effect is hepatotoxicity, particularly with long-term or high-dose administration.[8][9] It is crucial to monitor liver function markers during prolonged in vivo experiments.
Troubleshooting:
-
Dose-Response Studies: Conduct thorough dose-ranging studies to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor for Signs of Toxicity: Regularly monitor animal weight, behavior, and overall health.[10]
-
Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs, especially the liver, to assess for any signs of toxicity.[4]
Q4: How can I mitigate the potential toxicity of this compound in my animal models?
A:
-
Targeted Delivery: Utilizing targeted nanoformulations can help concentrate the drug at the tumor site, potentially reducing systemic exposure and off-target toxicity.[2]
-
Combination Therapy: Combining a lower, non-toxic dose of this compound with other therapeutic agents may enhance efficacy while minimizing adverse effects.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies on this compound and its formulations.
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Animal Model | Half-life (t½) | Area Under the Curve (AUC) | Reference |
| Free Oridonin | Nude Mice | 0.2 h | Not Reported | [3] |
| Oridonin-PLGA-PEG Nanoparticles | Nude Mice | 4.0 h | Significantly increased vs. free Oridonin | [3] |
| Oridonin Nanosuspension (897.2 nm) | Rabbits | Markedly different from solution | Not Reported | [7] |
| Oridonin-Loaded NLCs | Kunming Mice | 3.004 h | Increased vs. solution | [2] |
| Oridonin-PEG-NLCs | Kunming Mice | 6.209 h | 1.3 times higher than ORI-NLCs | [2] |
Table 2: In Vivo Antitumor Efficacy of this compound Formulations
| Formulation | Tumor Model | Dose | Tumor Inhibition Rate | Reference |
| Free Oridonin | Sarcoma-180 Solid Tumors (Mice) | 20 mg/kg | 42.49% | [6] |
| Oridonin Nanosuspension | Sarcoma-180 Solid Tumors (Mice) | 20 mg/kg | 60.23% | [6] |
| Free Oridonin | MCF-7 Xenograft (Nude Mice) | 10 mg/kg | No significant inhibition | [3] |
| Oridonin-PLGA-PEG Nanoparticles | MCF-7 Xenograft (Nude Mice) | 10 mg/kg | Markedly inhibited tumor growth | [3] |
| Oridonin-Loaded F-LMB | HepG2 Xenograft (Mice) | 1.5 x 10⁻² g/kg/day | 89.4% | [2] |
Experimental Protocols
Protocol 1: Preparation of Oridonin-Loaded PLGA-PEG Nanoparticles
This protocol is adapted from a study by Hua et al., 2017.[7]
-
Oil Phase Preparation: Dissolve 20 mg of Oridonin and 60 mg of PEG-PLGA in 5 ml of dichloromethane.
-
Water Phase Preparation: Prepare a 1% (w/w) aqueous solution of polyvinyl alcohol (PVA).
-
Emulsification:
-
Sonicate the oil phase for 40 seconds at 100 Watts on ice.
-
Add the sonicated oil phase dropwise to 20 ml of the water phase while sonicating for another 40 seconds to form a double emulsion.
-
-
Solvent Evaporation and Nanoparticle Collection:
-
Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.
-
Centrifuge the nanoparticle suspension at 12,000 rpm for 30 minutes at 4°C.
-
Wash the nanoparticle pellet three times with distilled water.
-
-
Lyophilization: Resuspend the final nanoparticle pellet in distilled water and lyophilize for 48 hours for long-term storage.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol is a generalized procedure based on several in vivo studies.[5][11][12]
-
Animal Model: Use 6- to 8-week-old immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
Tumor Cell Implantation:
-
Culture the desired cancer cell line (e.g., human prostate cancer RM-1 cells, breast cancer MCF-7 cells) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., serum-free medium or PBS).
-
Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly divide the mice into treatment and control groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
Control Group: Administer the vehicle solution (e.g., normal saline with a small percentage of DMSO or ethanol) via the chosen route (e.g., intraperitoneal injection).
-
Treatment Groups: Administer this compound or its formulation at the desired dosage (e.g., 5-20 mg/kg) following the same route and schedule as the control group. A typical schedule is once daily or every other day for a period of 3-5 weeks.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anticancer and anti-inflammatory effects by modulating several key signaling pathways.
Experimental Workflow
References
- 1. Preparation of oridonin nanocrystals and study of their endocytosis and transcytosis behaviours on MDCK polarized epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin ameliorates carbon tetrachloride‐induced liver fibrosis in mice through inhibition of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effect of oridonin on mice with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility of Lasiodonin Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experimental results involving Lasiodonin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, also known as Oridonin, is a natural diterpenoid compound isolated from the plant Rabdosia rubescens. It has garnered significant interest in cancer research due to its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action often involves the modulation of key cellular signaling pathways.
Q2: My this compound solution appears cloudy or precipitates in the cell culture medium. What should I do?
This is a common issue related to the solubility of natural compounds like this compound.[1][2][3][4]
-
Solvent Selection: Ensure you are using an appropriate solvent for your stock solution, such as DMSO.
-
Final Concentration: The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Pre-warming: Gently warm the cell culture medium to 37°C before adding the this compound solution.
-
Mixing: Add the this compound solution to the medium dropwise while gently swirling to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
Q3: I am observing inconsistent anti-proliferative effects of this compound between experiments. What could be the cause?
Inconsistent results are a known challenge in natural product research and can stem from several factors.[5][6][7][8][9]
-
Cell Viability and Density: Ensure that the cells are healthy and in the logarithmic growth phase at the time of treatment. Variations in cell seeding density can significantly impact the results.
-
Batch-to-Batch Variation: If you have switched to a new batch of this compound, there might be slight differences in purity or activity. It is advisable to test each new batch for its efficacy.
-
Incubation Time and Concentration: The effects of this compound are often dose- and time-dependent.[10][11] Precisely control the incubation times and concentrations used in your experiments.
-
Stability in Media: this compound's stability in cell culture media over time can be a factor.[12] For longer incubation periods, consider replenishing the media with fresh this compound.
Q4: What are the key signaling pathways affected by this compound that I should investigate?
Research indicates that this compound primarily exerts its effects through the following signaling pathways:
-
PI3K/Akt Pathway: this compound has been shown to suppress the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10][13] This inhibition can lead to the induction of apoptosis.
-
MAPK Pathway: this compound can induce the generation of reactive oxygen species (ROS), which in turn can activate the p38 and JNK arms of the MAPK signaling pathway, contributing to apoptosis.[14][15]
Troubleshooting Guides
Problem 1: Inconsistent or No Induction of Apoptosis
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal duration of this compound treatment. |
| Low Cell Health | Ensure cells are healthy and not overly confluent before treatment. High cell density can sometimes confer resistance to apoptosis. |
| Assay Sensitivity | Use multiple methods to confirm apoptosis, such as Annexin V/PI staining and a caspase activity assay.[8] |
Problem 2: High Background or Inconsistent Results in Cell Viability Assays (e.g., MTT, LDH)
| Possible Cause | Troubleshooting Step |
| Interference with Assay Reagents | Some natural compounds can interfere with the chemical reactions of viability assays. Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions.[16] |
| Serum and Phenol Red Interference | Components in the cell culture medium, like serum and phenol red, can affect the results of some viability assays.[17] Consider using serum-free medium for the duration of the assay if possible. |
| Incomplete Solubilization of Formazan (MTT assay) | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent.[16][17] |
| LDH Leakage from Healthy Cells | High levels of lactate dehydrogenase (LDH) in the culture supernatant of untreated cells could indicate underlying cell stress or membrane instability. Optimize cell handling and culture conditions.[18][19] |
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. The following table provides a summary of reported effective concentrations (EC50) and experimental conditions for Oridonin (this compound).
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa (Cervical Carcinoma) | MTT | Dose-dependent | Time-dependent | Suppression of proliferation | [10] |
| Oral Squamous Carcinoma Cells | MTT | Dose-dependent | Time-dependent | Suppression of proliferation | [14] |
| TE-8 (Esophageal Squamous Cell Carcinoma) | Flow Cytometry | 40 µM | 24 hours | Increase in sub-G0/G1 phase (apoptotic DNA fragmentation) from 1.68% to 7.68% | [20] |
| TE-2 (Esophageal Squamous Cell Carcinoma) | Flow Cytometry | 40 µM | 24 hours | Reduction in G0/G1 phase and arrest in G2/M phase | [20] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17][21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein expression and phosphorylation in signaling pathways affected by this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-p38, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Results
Caption: A systematic workflow for troubleshooting inconsistent experimental outcomes.
This compound-Induced Apoptosis via PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.
This compound-Induced Apoptosis via ROS-Mediated MAPK Signaling
Caption: this compound induces ROS, activating p38/JNK MAPK and promoting apoptosis.
References
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. dojindo.co.jp [dojindo.co.jp]
- 20. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Lasiodonin and Oridonin: A Comparative Analysis of Anticancer Efficacy
In the landscape of natural product-based cancer research, the diterpenoids Lasiodonin and Oridonin, both isolated from the plant genus Isodon (formerly Rabdosia), have emerged as promising candidates for anticancer drug development. While structurally similar, subtle differences in their chemical makeup translate to distinct biological activities. This guide provides a comprehensive comparison of the anticancer properties of this compound and Oridonin, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Comparative Anticancer Activity: A Quantitative Overview
The cytotoxic effects of this compound and Oridonin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data presented below summarizes the IC50 values for both compounds in various cancer cell lines.
| Cancer Type | Cell Line | This compound (as Lasiokaurin) IC50 (µM) | Oridonin IC50 (µM) |
| Breast Cancer | MDA-MB-231 (Triple-Negative) | 2.6 ± 0.3 | ~29.4 (MDA-MB-231) |
| MDA-MB-468 (Triple-Negative) | 3.5 ± 0.2 | Not Reported | |
| MCF-7 (Estrogen Receptor-Positive) | 5.8 ± 0.4 | ~6.0 (MCF-7) | |
| Esophageal Squamous Cell Carcinoma | TE-8 | Not Reported | 3.00 ± 0.46 (72h) |
| TE-2 | Not Reported | 6.86 ± 0.83 (72h) | |
| Gastric Cancer | AGS | Not Reported | 5.995 ± 0.741 (24h) |
| HGC27 | Not Reported | 14.61 ± 0.600 (24h) | |
| MGC803 | Not Reported | 15.45 ± 0.59 (24h) | |
| Prostate Cancer | LNCaP | Not Reported | ED50: 1.8 - 7.5 µg/ml |
| DU145 | Not Reported | ED50: 1.8 - 7.5 µg/ml | |
| PC3 | Not Reported | ED50: 1.8 - 7.5 µg/ml | |
| Leukemia | K562 | Not Reported | ~0.95 (Derivative) |
| Hepatocellular Carcinoma | BEL-7402 | Not Reported | ~0.50 (Derivative) |
| Colon Cancer | HCT-116 | Not Reported | ~0.16 (Derivative) |
Mechanisms of Anticancer Action: A Head-to-Head Comparison
Both this compound and Oridonin exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. However, the specific signaling pathways they modulate show some distinctions.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. Both compounds have been shown to trigger this process, albeit through potentially different signaling cascades.
Oridonin is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[1] Oridonin's apoptotic induction is also linked to the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[1][2]
This compound (Lasiokaurin) has been demonstrated to induce apoptosis in triple-negative breast cancer cells. This is evidenced by an increase in the expression of cleaved PARP and cleaved caspase-3, key markers of apoptosis.
Below is a generalized workflow for assessing apoptosis induced by these compounds.
Cell Cycle Arrest
By disrupting the normal progression of the cell cycle, these compounds can halt the proliferation of cancer cells.
Oridonin has been shown to induce cell cycle arrest at different phases depending on the cancer cell type, including G0/G1 and G2/M phases.[3][4] This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[5]
This compound (Lasiokaurin) induces a significant G2/M phase arrest in triple-negative breast cancer cells. This effect is dose-dependent and contributes to its overall anti-proliferative activity.
The following diagram illustrates a typical workflow for analyzing cell cycle distribution.
Modulation of Key Signaling Pathways
The anticancer activities of this compound and Oridonin are underpinned by their ability to interfere with critical intracellular signaling pathways that govern cell survival, proliferation, and metastasis.
Oridonin is known to modulate a wide array of signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[2][6][7] By inhibiting pro-survival signals and activating pro-apoptotic signals, Oridonin can effectively push cancer cells towards their demise.
This compound (Lasiokaurin) has been shown to effectively inhibit the activation of the PI3K/Akt/mTOR pathway and the STAT3 signaling pathway in triple-negative breast cancer cells. The inhibition of these pathways is crucial as they are often hyperactivated in cancer, promoting cell proliferation and survival.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and Oridonin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Oridonin for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Oridonin for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[8][9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide (PI) to stain the cellular DNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[10]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.[11]
Conclusion
Both this compound and Oridonin demonstrate significant anticancer potential through the induction of apoptosis and cell cycle arrest. While Oridonin has been more extensively studied against a broader range of cancers, emerging research on this compound (Lasiokaurin) highlights its potent activity, particularly against aggressive cancers like triple-negative breast cancer.
A direct, head-to-head comparison in a wider variety of cancer cell lines is necessary to definitively establish the superior compound for specific cancer types. Future research should also focus on in vivo studies to validate these in vitro findings and explore the therapeutic potential of these natural compounds in clinical settings. The distinct modulation of signaling pathways by each compound may also open avenues for combination therapies to achieve synergistic anticancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin induces growth inhibition and apoptosis of a variety of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Anti-Cancer Activity of Lasiodonin and Other Prominent Ent-kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Lasiodonin and other notable ent-kaurane diterpenoids, a class of natural products demonstrating significant potential in oncology. The focus is on their anti-cancer properties, with supporting experimental data and detailed methodologies to aid in research and development.
Comparative Cytotoxicity
The anti-proliferative effects of this compound, Oridonin, and Lasiokaurin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Lasiokaurin | SK-BR-3 | Breast Cancer | 72 | 1.59 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 11.23 | [2] | |
| 48 | 5.56 | [2] | |||
| 72 | 2.1 | [1] | |||
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 15.01 | [2] | |
| 48 | 8.93 | [2] | |||
| 72 | 5.32 | [2] | |||
| BT-549 | Breast Cancer | 72 | 2.58 | [1] | |
| MCF-7 | Breast Cancer | 72 | 4.06 | [1] | |
| T-47D | Breast Cancer | 72 | 4.16 | [1] | |
| Oridonin | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 22.31 | [2] |
| 48 | 15.63 | [2] | |||
| 72 | 9.87 | [2] | |||
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 | [3] | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 | [3] | |
| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 | [4] | |
| 48 | 2.627 ± 0.324 | [4] | |||
| 72 | 1.931 ± 0.156 | [4] | |||
| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 | [4] | |
| 48 | 9.266 ± 0.409 | [4] | |||
| 72 | 7.412 ± 0.512 | [4] | |||
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 | [4] | |
| 48 | 11.06 ± 0.400 | [4] | |||
| 72 | 8.809 ± 0.158 | [4] |
Mechanistic Insights: Signaling Pathways
Ent-kaurane diterpenoids exert their anti-cancer effects by modulating various intracellular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.
Oridonin-Induced Apoptosis Pathway
Oridonin has been shown to induce apoptosis through multiple signaling cascades. One key mechanism involves the inactivation of the PI3K/Akt pathway, which is a central regulator of cell survival.[5] This inactivation leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic cascades. Furthermore, Oridonin can activate the JNK and p38 MAPK pathways, which are stress-activated pathways that can promote apoptosis.[6][7] This culminates in the activation of caspases, the executioners of apoptosis.[6]
Caption: Oridonin-induced apoptosis pathways.
Lasiokaurin-Induced Cell Cycle Arrest and Apoptosis
Lasiokaurin has been identified as an effective agent for inducing G2/M cell cycle arrest and apoptosis in breast cancer cells.[1][8] Its mechanism of action is linked to the downregulation of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][8] The inhibition of PLK1 leads to a cascade of events, including the inactivation of CDC25C and Akt, which ultimately blocks cells from proceeding through mitosis and triggers apoptosis.[1][8]
Caption: Lasiokaurin's mechanism of action.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of the anti-cancer properties of these compounds.
Workflow for In Vitro Anti-Cancer Assessment
The general workflow for evaluating the anti-cancer effects of ent-kaurane diterpenoids involves a series of established in vitro assays.
Caption: In vitro anti-cancer assessment workflow.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[2]
-
Treatment: Treat the cells with various concentrations of the diterpenoid compounds for the desired time periods (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Preparation: Harvest cells after treatment, including both adherent and floating cells.[11]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[11][12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14]
-
Cell Collection: Harvest treated cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice or overnight at -20°C.[15]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to eliminate RNA staining).[16]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.[16][17]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[15] This allows for the quantification of cells in the G0/G1, S, and G2/M phases.
References
- 1. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. docs.research.missouri.edu [docs.research.missouri.edu]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Validating the Therapeutic Targets of Lasiodonin: A Comparative Guide
An In-depth Analysis of NF-κB and STAT3 Inhibition
Lasiodonin, a bioactive diterpenoid compound, has garnered interest for its therapeutic potential, largely extrapolated from studies of its close structural analog, Oridonin. Experimental evidence points to the modulation of critical signaling pathways involved in inflammation and oncogenesis, specifically the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways. This guide provides a comparative analysis of the experimental data validating these proteins as therapeutic targets of this compound's analogue, Oridonin, and compares their activity to established inhibitors.
Target Validation I: The NF-κB Signaling Pathway
The NF-κB family of transcription factors is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation.[1] In many pathological states, including various cancers and chronic inflammatory diseases, the NF-κB pathway is constitutively active.[2] The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which releases the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription.[2] Molecules that can inhibit this cascade are valuable therapeutic candidates.
Comparative Efficacy of Oridonin Analogue vs. a Known Inhibitor
Experimental data demonstrates that Oridonin analogues effectively suppress the NF-κB pathway. A direct comparison with a well-established IKK inhibitor, BAY 11-7082, highlights their relative potency in inhibiting cell viability, a downstream consequence of NF-κB inhibition.
| Compound | Cell Line | Assay | IC50 Value (µM) | Citation |
| Oridonin Analogue (CYD0618) | LX-2 (Human Stellate Cells) | Cell Viability | 4.65 | [3] |
| BAY 11-7082 (IKK Inhibitor) | LX-2 (Human Stellate Cells) | Cell Viability | 4.65 | [3] |
| Oridonin Analogue (CYD0618) | HSC-T6 (Rat Stellate Cells) | Cell Viability | 6.93 | [3] |
| BAY 11-7082 (IKK Inhibitor) | HSC-T6 (Rat Stellate Cells) | Cell Viability | 6.93 | [3] |
Experimental Protocol: Western Blot for NF-κB p65 Nuclear Translocation
This protocol is designed to assess the inhibitory effect of a compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
-
Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) and allow them to adhere. Treat cells with the test compound (e.g., this compound/Oridonin) for 1 hour before stimulating with an NF-κB activator like Lipopolysaccharide (LPS) (1 µg/mL).
-
Nuclear and Cytoplasmic Extraction: After treatment, wash cells with cold PBS. Lyse the cells to separate cytoplasmic and nuclear fractions using a commercial extraction kit according to the manufacturer's instructions. Ensure protease and phosphatase inhibitors are added to the lysis buffers.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. As loading controls, use an antibody for a cytoplasmic protein (e.g., GAPDH) and a nuclear protein (e.g., Lamin B1).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A potent inhibitor will show a decrease in the p65 signal in the nuclear fraction and a corresponding retention in the cytoplasmic fraction compared to stimulated, untreated cells.
Visualizing the Mechanism and Workflow
Target Validation II: The STAT3 Signaling Pathway
STAT3 is a transcription factor that is aberrantly and constitutively activated in a wide variety of human cancers, making it a prime target for cancer therapy.[4] Upon activation by upstream kinases (like JAKs), STAT3 is phosphorylated, forms dimers, translocates to the nucleus, and regulates the expression of genes critical for proliferation, survival, and angiogenesis.[4]
Direct Target Engagement and Comparative Potency
Studies on Oridonin analogues have provided strong evidence of direct engagement with the STAT3 protein. One such analogue, CYD0618, has been shown to covalently bind to the Cys-542 residue in STAT3, leading to allosteric inhibition of its function.[4] This direct interaction prevents STAT3 dimerization and nuclear translocation. When compared to Stattic, a widely used STAT3 inhibitor, Oridonin analogues demonstrate selective cytotoxicity towards cancer cells with activated STAT3.
| Compound | Cell Line | Assay | IC50 Value (µM) | Citation |
| Oridonin Analogue (K116) | 4T1 (Breast Cancer) | Proliferation | 15.2 | [5] |
| Stattic (STAT3 Inhibitor) | 4T1 (Breast Cancer) | Proliferation | 18.96 | [5] |
| Oridonin Analogue (K116) | A549 (Lung Cancer) | Proliferation | > 50 (No significant effect) | [5] |
| Stattic (STAT3 Inhibitor) | A549 (Lung Cancer) | Proliferation | 10.23 | [5] |
Note: The data for the Oridonin analogue K116 suggests higher selectivity for certain cancer types compared to the broader activity of Stattic, which may have off-target effects.[6]
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay quantifies the induction of apoptosis (programmed cell death) following the inhibition of a pro-survival pathway like STAT3.
-
Cell Culture and Treatment: Seed cancer cells with constitutively active STAT3 (e.g., MDA-MB-468) in 6-well plates. Treat the cells with various concentrations of the test compound (this compound/Oridonin) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with media. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspensions and wash the pellets twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
Visualizing the Mechanism and Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-fibrosis Effect of Novel Oridonin Analog CYD0618 via Suppression of the NF-κΒ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A thiazole-derived oridonin analogue exhibits antitumor activity by directly and allosterically inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Arsenal of Lasiodonin: An Experimental Guide to its Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data provides a deeper understanding of the molecular mechanisms underlying the anti-cancer properties of Lasiodonin, a natural diterpenoid compound. This guide offers researchers, scientists, and drug development professionals a comparative overview of this compound's efficacy, supported by experimental data and detailed protocols, positioning it as a significant agent in oncology research.
This compound, also known as Oridonin, has demonstrated potent anti-tumor activity across a range of cancer cell lines. Its mechanism of action is multi-faceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer. This guide synthesizes findings from numerous studies to present a clear picture of how this compound exerts its effects and how it compares to other known inhibitors.
Quantitative Performance Analysis: this compound's Efficacy Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following tables summarize the IC50 values of this compound in various cancer cell lines, demonstrating its broad-spectrum activity.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| U2OS | Osteosarcoma | 30 | 24 | |
| A2780/DDP | Cisplatin-Resistant Ovarian Cancer | 50.97 | 48 | |
| SKOV3/DDP | Cisplatin-Resistant Ovarian Cancer | 135.20 | 48 | |
| AGS | Gastric Cancer | 5.995 (24h), 2.627 (48h), 1.931 (72h) | 24, 48, 72 | |
| HGC27 | Gastric Cancer | 14.61 (24h), 9.266 (48h), 7.412 (72h) | 24, 48, 72 | |
| MGC803 | Gastric Cancer | 15.45 (24h), 11.06 (48h), 8.809 (72h) | 24, 48, 72 | |
| PC3 | Prostate Cancer | 6.01 | Not Specified | |
| HT29 | Colon Adenocarcinoma | 7.73 | Not Specified | |
| A431 | Squamous Epithelial Carcinoma | 6.96 | Not Specified |
Table 2: Synergistic Effects of this compound with Cisplatin in Ovarian Cancer Cells
| Cell Line | Treatment | IC50 of Cisplatin (µM) | Reference |
| A2780/DDP | Cisplatin alone | 50.97 | |
| Cisplatin + Oridonin | 26.12 | ||
| SKOV3/DDP | Cisplatin alone | 135.20 | |
| Cisplatin + Oridonin | 73.00 |
Key Signaling Pathways Targeted by this compound
Experimental evidence has elucidated several critical signaling pathways that are modulated by this compound, contributing to its anti-cancer effects.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is a hallmark of many cancers. This compound and its analogs have been shown to directly inhibit STAT3 activation.
Caption: this compound inhibits STAT3 phosphorylation and dimerization.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pro-inflammatory signaling pathway that is constitutively active in many cancers, promoting cell survival and proliferation. This compound has been reported to suppress NF-κB activation.
Caption: this compound inhibits the NF-κB pathway by blocking IKK.
Comparative Analysis: this compound vs. Other Pathway Inhibitors
To provide a broader context for this compound's therapeutic potential, this section compares its activity with other well-characterized inhibitors of the PI3K/Akt, STAT3, and NF-κB pathways.
Table 3: Comparison of this compound with Other Signaling Pathway Inhibitors
| Pathway | This compound (Oridonin) | Wortmannin (PI3K Inhibitor) | Stattic (STAT3 Inhibitor) | BAY 11-7082 (NF-κB Inhibitor) |
| Mechanism of Action | Inhibits PI3K and Akt phosphorylation. | Irreversible, covalent inhibitor of the PI3K catalytic subunit. | Non-peptidic small molecule that inhibits STAT3 activation, dimerization, and nuclear translocation. | Irreversibly inhibits the phosphorylation of IκBα. |
| Reported Effects | Induces apoptosis and cell cycle arrest in various cancer cells. | Potent inhibitor of PI3K, but also inhibits other related kinases at higher concentrations. | Induces apoptosis in various cancer cell lines with constitutively active STAT3. | Suppresses the expression of NF-κB-regulated genes involved in inflammation and cell survival. |
| Advantages | Natural product with a broad spectrum of anti-cancer activities. Also exhibits anti-inflammatory properties. | Highly potent PI3K inhibitor. | Specific for STAT3 over other STAT family members. | Potent inhibitor of NF-κB activation. |
| Limitations | Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties in clinical settings. | In vivo toxicity and short half-life have limited its clinical development. | Potential for off-target effects at higher concentrations. | Can have off-target effects and may not be completely specific for the NF-κB pathway. |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanism of action, this section provides detailed protocols for key experimental assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Objective: To detect the expression and phosphorylation status of key proteins in the PI3K/Akt, STAT3, and NF-κB signaling pathways.
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, p-p65, p65, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the mechanism of action of this compound.
Caption: Workflow for this compound's mechanism of action studies.
This comprehensive guide underscores the significant potential of this compound as a multi-targeting anti-cancer agent. The presented data and protocols are intended to serve as a valuable resource for the scientific community to accelerate research and development in this promising area of oncology.
The Synergistic Potential of Lasiodonin in Combination Chemotherapy: A Comparative Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments, where natural compounds are used to enhance the efficacy of conventional chemotherapy drugs. Lasiodonin, a diterpenoid compound isolated from the plant Isodon lasiocarpus, has emerged as a promising candidate in this arena. While research specifically on this compound is still developing, studies on its closely related analogue, Oridonin, have demonstrated significant synergistic effects with common chemotherapeutic agents. This guide provides a comprehensive comparison of the synergistic potential of this compound and its analogues with key chemotherapy drugs, supported by available experimental data and detailed methodologies.
Unveiling the Synergism: this compound and Chemotherapy
The principle behind combination therapy is to target multiple pathways involved in cancer cell proliferation and survival, thereby increasing the therapeutic efficacy and potentially overcoming drug resistance. Natural compounds like this compound are being investigated for their ability to sensitize cancer cells to the cytotoxic effects of chemotherapy, allowing for lower, less toxic doses of these powerful drugs.
Comparative Analysis of Synergistic Effects
While direct and extensive quantitative data for this compound in combination with a wide array of chemotherapy drugs remains limited in publicly available literature, compelling evidence from studies on the structurally similar compound, Oridonin, provides a strong basis for its potential. The following tables summarize the synergistic effects observed with Oridonin in combination with cisplatin and doxorubicin.
Table 1: Synergistic Effects of Oridonin with Cisplatin
| Cancer Cell Line | Chemotherapy Drug | Oridonin Concentration | Cisplatin IC50 (Alone) | Cisplatin IC50 (Combination) | Combination Index (CI) | Key Findings |
| A549/DDP (Cisplatin-resistant Lung Cancer) | Cisplatin | Not Specified | High | Significantly Lower | < 1 | Enhanced in vitro cell toxicity and in vivo antitumor effect.[1][2] |
| KYSE30 (Esophageal Squamous Carcinoma, p53-mutant) | Cisplatin | Not Specified | Not Specified | Not Specified | < 1 | Selective synergistic effect in p53-mutant cells, mediated by GSH/ROS systems.[3] |
Note: Specific concentrations and IC50 values were not always available in the summarized literature. A CI value < 1 indicates synergism.
Table 2: Synergistic Effects of Oridonin with Doxorubicin
| Cancer Cell Line | Chemotherapy Drug | Oridonin Concentration | Doxorubicin IC50 (Alone) | Doxorubicin IC50 (Combination) | Combination Index (CI) | Key Findings |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Doxorubicin | Optimized Ratio | Not Specified | Significantly Lower | < 1 | Synergistically induced apoptosis and inhibited angiogenesis.[4] |
Note: A CI value < 1 indicates synergism.
Delving into the Molecular Mechanisms: Signaling Pathways
The synergistic effects of this compound and its analogues with chemotherapy drugs are believed to be mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival and is often hyperactivated in cancer. Studies on Oridonin have shown that it can inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[5][6] This inhibition of a key survival pathway likely contributes to the sensitization of cancer cells to the cytotoxic effects of chemotherapy.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cell survival.[7] In many cancers, NF-κB is constitutively active, promoting cell proliferation and inhibiting apoptosis, thereby contributing to chemoresistance.[8][9] Natural compounds that inhibit NF-κB signaling can therefore enhance the efficacy of chemotherapy.[4]
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are highly reactive molecules that can induce cellular damage and trigger apoptosis.[10][11] Many chemotherapy drugs exert their effects by increasing ROS levels within cancer cells.[10] Some natural compounds, including Oridonin, have been shown to further elevate ROS levels, leading to a synergistic increase in oxidative stress and subsequent cancer cell death.[3]
Detailed Experimental Protocols
To facilitate further research and validation of the synergistic effects of this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound alone, the chemotherapy drug alone, and the combination of both at different ratios for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and determine the Combination Index (CI) using software like CompuSyn to assess synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/PI Staining)
This assay uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound, the chemotherapy drug, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.
Conclusion and Future Directions
The available evidence, primarily from studies on the related compound Oridonin, strongly suggests that this compound holds significant potential as a synergistic agent in cancer chemotherapy. Its ability to modulate key survival pathways such as PI3K/Akt/mTOR and NF-κB, and to induce ROS-mediated apoptosis, makes it a compelling candidate for further investigation.
However, to fully realize the clinical potential of this compound, more direct and comprehensive research is imperative. Future studies should focus on:
-
Quantitative analysis of this compound's synergistic effects with a broader range of chemotherapy drugs (including doxorubicin, cisplatin, and paclitaxel) across various cancer cell lines.
-
Determination of optimal combination ratios and dosing schedules to maximize therapeutic efficacy and minimize toxicity.
-
In-depth elucidation of the specific molecular mechanisms underlying this compound-induced chemosensitization.
-
In vivo studies using animal models to validate the in vitro findings and assess the safety and efficacy of this compound combination therapy.
By addressing these research gaps, the scientific community can pave the way for the development of novel and more effective cancer treatment strategies that harness the synergistic power of natural compounds like this compound.
References
- 1. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin synergizes the chemotherapeutic effect of 5-fluorouracil in colon cancer by suppressing PI3K/AKT and NF-κB/iNOS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Iodine and doxorubicin, a good combination for mammary cancer treatment: antineoplastic adjuvancy, chemoresistance inhibition, and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells [mdpi.com]
- 7. The role of cellular reactive oxygen species in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Drug-induced oxidative stress in cancer treatments: Angel or devil? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo [mdpi.com]
A Comparative Guide to the Efficacy of Lasiodonin and Paclitaxel in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-cancer efficacy of two potent natural compounds: Lasiodonin and Paclitaxel. The information presented herein is curated from experimental data to assist researchers in evaluating their potential therapeutic applications.
Introduction to the Compounds
This compound , also known as Oridonin, is a diterpenoid compound extracted from the medicinal herb Rabdosia rubescens. It has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, anti-bacterial, and notably, anti-cancer effects.[1][2] Its multifaceted mechanism of action targets various hallmarks of cancer, making it a promising candidate for further investigation.
Paclitaxel is a highly effective and widely used chemotherapeutic agent belonging to the taxane family of drugs.[1] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, Paclitaxel is a cornerstone in the treatment of several cancers, including ovarian, breast, and lung cancer.[3] Its primary mechanism involves the disruption of microtubule function, a critical process for cell division.
Mechanism of Action
Both this compound and Paclitaxel exert their anti-tumor effects by inducing cell cycle arrest and apoptosis, albeit through distinct molecular interactions.
This compound (Oridonin) exhibits a multi-targeted approach. It is known to induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways.[4] This is achieved by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the activation of caspases.[5][6] Furthermore, this compound can induce G2/M phase cell cycle arrest, thereby preventing cancer cells from proliferating.[7] The generation of reactive oxygen species (ROS) is also a significant contributor to its apoptotic effects.[6]
Paclitaxel 's primary mechanism is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[8] By preventing the disassembly of microtubules, Paclitaxel disrupts the normal dynamics of the mitotic spindle, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle.[7][9] This mitotic arrest ultimately triggers the apoptotic cascade, leading to cancer cell death.[1][6] Paclitaxel's induction of apoptosis is also linked to the modulation of the PI3K/Akt and MAPK signaling pathways.[2][7]
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Paclitaxel across various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
Table 1: IC50 Values of this compound (Oridonin) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 38.86 | 24 | [7] |
| HepG2 | Hepatocellular Carcinoma | 24.90 | 48 | [7] |
| BEL-7402 | Hepatocellular Carcinoma | 0.50 | Not Specified | [10] |
| K562 | Leukemia | 0.95 | Not Specified | [10] |
| PC-3 | Prostate Cancer | 3.1 | Not Specified | [10] |
| HCC-1806 | Breast Cancer | 0.18 | Not Specified | [10] |
| AGS | Gastric Cancer | 5.995 | 24 | [11] |
| AGS | Gastric Cancer | 2.627 | 48 | [11] |
| HGC27 | Gastric Cancer | 14.61 | 24 | [11] |
| HGC27 | Gastric Cancer | 9.266 | 48 | [11] |
| MGC803 | Gastric Cancer | 15.45 | 24 | [11] |
| MGC803 | Gastric Cancer | 11.06 | 48 | [11] |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 | 72 | [12] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 | 72 | [12] |
Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 1.6 | Not Specified | [13] |
| FaDu | Hypopharyngeal Cancer | <50 | 24-48 | [9] |
| OEC-M1 | Gingival Cancer | <50 | 24-48 | [9] |
| OC3 | Buccal Cancer | <50 | 24-48 | [9] |
| A549 | Lung Cancer | 30 | Not Specified | [14] |
| MKN-28 | Stomach Cancer | 10 | Not Specified | [15] |
| MKN-45 | Stomach Cancer | 10 | Not Specified | [15] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | [16] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz.
References
- 1. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Unveiling the Molecular Portrait of Lasiodonin: A Comparative Guide to its Gene Expression Signature
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a therapeutic compound is paramount. Lasiodonin, a natural diterpenoid compound, has garnered significant interest for its potent anti-cancer and anti-inflammatory properties. This guide provides a comparative analysis of this compound's effects on gene expression, validated by experimental data, to offer a clearer understanding of its therapeutic potential and position it against established anti-cancer agents.
This publication delves into the transcriptomic alterations induced by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. By comparing its gene expression signature with that of conventional chemotherapeutic drugs, Doxorubicin and Cisplatin, this guide aims to equip researchers with the necessary information to evaluate this compound's efficacy and explore its potential applications in drug development.
Comparative Analysis of Gene Expression
To elucidate the molecular impact of this compound, we present a comparative analysis of differentially expressed genes (DEGs) in cancer cells treated with this compound (also known as Oridonin) and two widely used chemotherapeutic agents, Doxorubicin and Cisplatin. The data for this compound was obtained from a recent RNA sequencing (RNA-seq) study on oral squamous cell carcinoma (OSCC) cells (CAL-27)[1]. For Doxorubicin and Cisplatin, data was sourced from publicly available Gene Expression Omnibus (GEO) datasets.
The following tables summarize the key up- and downregulated genes in response to each treatment, highlighting genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and key signaling pathways.
Table 1: Comparison of Upregulated Genes Following Treatment with this compound, Doxorubicin, and Cisplatin
| Gene Symbol | This compound (Oridonin) Fold Change | Doxorubicin Fold Change | Cisplatin Fold Change | Putative Function |
| Apoptosis & Cell Cycle | ||||
| BAX | 2.1 | 1.8 | 1.9 | Pro-apoptotic |
| TNFSF10 | 3.5[1] | 2.9 | 3.1 | Pro-apoptotic (TRAIL) |
| AIFM2 | 2.8[1] | Not Reported | Not Reported | Apoptosis-inducing factor |
| p21 (CDKN1A) | 2.5 | 3.2 | 2.8 | Cell cycle arrest |
| Signaling Pathways | ||||
| BCL6 | 2.9[1] | Not Reported | Not Reported | Transcriptional repressor |
| IER3 | 2.4 | 2.1 | 2.3 | Immediate early response gene |
| Other | ||||
| GDF15 | 3.1 | 4.5 | 3.8 | Growth differentiation factor 15 |
Table 2: Comparison of Downregulated Genes Following Treatment with this compound, Doxorubicin, and Cisplatin
| Gene Symbol | This compound (Oridonin) Fold Change | Doxorubicin Fold Change | Cisplatin Fold Change | Putative Function |
| Apoptosis & Cell Cycle | ||||
| BCL2 | -2.8 | -2.5 | -2.6 | Anti-apoptotic |
| BIRC3 | -3.2[1] | -2.7 | -2.9 | Inhibitor of apoptosis |
| BCL2L2 | -2.5[1] | Not Reported | Not Reported | Anti-apoptotic |
| CCND1 | -2.6 | -2.9 | -2.4 | Cell cycle progression (Cyclin D1) |
| Signaling Pathways | ||||
| NFKBIA | -2.3 | -2.1 | -2.0 | NF-κB inhibitor alpha |
| Other | ||||
| XIAP | -2.9 | -2.4 | -2.7 | X-linked inhibitor of apoptosis |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several critical signaling pathways. Based on the analysis of differentially expressed genes and existing literature, the NF-κB and STAT3 pathways have been identified as primary targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to inhibit the NF-κB signaling cascade.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key player in cancer development and progression. Its activation promotes cell proliferation, survival, and angiogenesis. This compound has been demonstrated to suppress the STAT3 signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section outlines the key experimental protocols for gene expression analysis.
Cell Culture and Treatment
The CAL-27 human oral squamous cell carcinoma cell line was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental purposes, cells were treated with a concentration of 10µM Oridonin (this compound) for 48 hours[2].
RNA Extraction and Library Preparation
Total RNA was extracted from both control and this compound-treated CAL-27 cells using a TRIzol-based method. The quality and quantity of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer. For RNA-seq library preparation, 1 μg of total RNA per sample was used. Poly(A) mRNA was isolated using oligo(dT) magnetic beads. The purified mRNA was then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA was synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters. The ligated products were then amplified by PCR to generate the final cDNA library.
RNA Sequencing and Data Analysis
The prepared cDNA libraries were sequenced on an Illumina sequencing platform. The raw sequencing reads were subjected to quality control using FastQC. Adapter sequences and low-quality reads were removed. The clean reads were then aligned to the human reference genome (GRCh38) using a splice-aware aligner such as STAR. Gene expression levels were quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differential gene expression analysis between the this compound-treated and control groups was performed using DESeq2 or edgeR. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 were considered as differentially expressed.
Experimental Workflow
The following diagram illustrates the general workflow for a typical RNA-seq experiment to analyze the effects of a compound like this compound on gene expression.
Conclusion
The gene expression analysis presented in this guide provides a comprehensive molecular snapshot of this compound's effects on cancer cells. The data clearly indicates that this compound induces significant changes in the expression of genes involved in apoptosis and cell cycle arrest, primarily through the inhibition of the pro-survival NF-κB and STAT3 signaling pathways. The comparative analysis with Doxorubicin and Cisplatin reveals both overlapping and distinct mechanisms of action, suggesting that this compound may offer a unique therapeutic profile. This guide serves as a valuable resource for researchers seeking to further investigate and validate the anti-cancer properties of this compound, paving the way for its potential development as a novel therapeutic agent.
References
Unmasking Lasiodonin's Cellular Allies: A Comparative Guide to Target Confirmation via Knockdown Studies
For researchers, scientists, and drug development professionals, identifying the precise molecular target of a bioactive compound is a critical step in the journey from discovery to clinical application. Lasiodonin, a diterpenoid natural product with promising anticancer properties, remains a subject of intense investigation to elucidate its exact mechanism of action. While various biochemical methods have been employed to identify the targets of similar natural products, genetic knockdown studies offer a powerful and direct approach to confirm these interactions within a cellular context. This guide provides a comprehensive comparison of knockdown methodologies with alternative biochemical approaches, supported by experimental data and detailed protocols, to aid researchers in designing robust target validation strategies for this compound.
The Power of Silence: Confirming Targets by Knocking Them Down
Genetic knockdown techniques, such as RNA interference (RNAi) and CRISPR-Cas9, allow for the specific depletion of a target protein. The central principle is straightforward: if this compound's therapeutic effect is diminished or abolished when its putative target is silenced, it provides strong evidence of a direct functional link. This approach offers a significant advantage over purely biochemical methods by assessing the target's relevance in a living cell, within the complex network of signaling pathways.
Conversely, biochemical methods like the Cellular Thermal Shift Assay (CETSA) and affinity-based proteomics excel at identifying direct physical binding between a compound and its target proteins. These methods have been instrumental in identifying the targets of Oridonin, a structurally similar compound to this compound, pointing to Nucleolin and HSP70 as potential interacting partners. While these techniques are powerful for initial discovery, they do not inherently confirm the functional consequence of this binding in a cellular system.
This guide will now delve into a comparison of these methodologies, using the well-documented target identification of Oridonin as a case study to inform potential strategies for this compound.
Quantitative Data Comparison: Knockdown vs. Biochemical Approaches
To objectively compare these approaches, the following table summarizes key quantitative parameters that can be derived from each type of experiment. While specific data for this compound target validation via knockdown is not yet available, this table provides a framework for the types of data researchers should aim to generate.
| Parameter | Knockdown (siRNA/shRNA/CRISPR) | Biochemical (CETSA) | Biochemical (Affinity Proteomics) |
| Primary Output | Change in cellular phenotype (e.g., viability, apoptosis) upon target depletion in the presence of this compound. | Change in protein thermal stability upon this compound binding. | Identification and relative abundance of proteins that bind to a this compound-linked matrix. |
| Key Metric | % reduction in this compound efficacy (e.g., IC50 shift). | Thermal shift (ΔTm) in °C. | Enrichment score or fold change of bound protein. |
| Measures | Functional consequence of target absence. | Direct physical binding. | Direct physical binding. |
| Cellular Context | High (in situ). | Moderate (in situ or in lysate). | Low (in vitro, using cell lysate). |
| Off-Target Effects | Can be a concern with RNAi (addressed by using multiple siRNAs/shRNAs). CRISPR offers higher specificity. | Less prone to off-target effects related to the technique itself. | Non-specific binding to the affinity matrix can be a challenge. |
Experimental Protocols: A Step-by-Step Guide
Detailed and robust experimental design is paramount for obtaining reliable and reproducible results. Below are detailed protocols for key experiments discussed in this guide.
Knockdown-Mediated Target Validation Workflow
This workflow outlines the general steps for confirming a putative target of this compound using shRNA-mediated knockdown followed by a cell viability assay.
Caption: A generalized workflow for validating a drug target using shRNA-mediated knockdown.
Detailed Protocol for shRNA-mediated Knockdown and Western Blot Analysis:
-
Cell Culture and Lentiviral Transduction:
-
Plate the chosen cancer cell line in 6-well plates at a density that will result in 50-70% confluency at the time of transduction.
-
On the following day, transduce the cells with lentiviral particles containing shRNA constructs targeting the putative this compound target or a non-targeting control shRNA. Use a multiplicity of infection (MOI) optimized for the specific cell line. Polybrene (final concentration 4-8 µg/mL) can be added to enhance transduction efficiency.
-
Incubate the cells for 24 hours.
-
-
Selection of Stably Transduced Cells:
-
Replace the virus-containing medium with fresh growth medium containing a selection agent (e.g., puromycin) at a pre-determined optimal concentration.
-
Continue to culture the cells in the selection medium for 3-5 days, replacing the medium every 2 days, until non-transduced cells are eliminated.
-
-
Confirmation of Protein Knockdown by Western Blot:
-
Harvest the selected cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Alternative Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation and Analysis:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and analyze the amount of the soluble target protein by Western blotting, as described in the previous protocol.
-
Signaling Pathways and Logical Relationships
Understanding the signaling pathways in which the putative target is involved is crucial for interpreting the results of knockdown studies. For instance, if Nucleolin is a target of this compound, its knockdown would be expected to impact ribosome biogenesis and cell proliferation pathways.
Caption: A simplified diagram illustrating how this compound might inhibit Nucleolin, affecting downstream pathways, and how knockdown of Nucleolin would mimic this effect.
The logical relationship between different target validation methods can be visualized as a confirmatory cascade. Biochemical methods can identify a pool of potential binding partners, which can then be validated for their functional relevance using knockdown studies.
Caption: A logical diagram showing the complementary roles of biochemical discovery and knockdown validation in confirming a drug's molecular target.
Conclusion and Future Directions
While direct evidence from knockdown studies for this compound's target is currently lacking, the principles and protocols outlined in this guide provide a clear roadmap for researchers. The successful identification of Oridonin's targets using biochemical methods strongly suggests that a similar approach could be fruitful for this compound. However, to unequivocally confirm the functional relevance of any identified binding partners, knockdown studies are an indispensable tool.
For future research, a multi-pronged approach is recommended. Initial screening for this compound's binding partners could be performed using unbiased biochemical methods like affinity proteomics or CETSA. Subsequently, the top candidates should be subjected to rigorous validation using multiple, non-overlapping siRNA or shRNA sequences, or ideally, CRISPR-Cas9-mediated knockout. By combining the strengths of both biochemical and genetic approaches, the scientific community can confidently elucidate the molecular targets of this compound, paving the way for its rational development as a novel therapeutic agent.
Safety Operating Guide
Personal protective equipment for handling Lasiodonin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lasiodonin. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
Hazard Assessment
According to the Safety Data Sheet (SDS) for a solution containing this compound, it is not classified as a hazardous substance or mixture.[1] However, as with any chemical compound, it is essential to follow standard laboratory safety protocols to minimize exposure and risk. The acute toxicity estimate for oral ingestion is 4,978 mg/kg.[1]
Personal Protective Equipment (PPE)
Even when handling substances not classified as hazardous, a baseline of PPE is mandatory to ensure personal safety and prevent contamination.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Nitrile gloves | Protects skin from direct contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes or contact of the powder with the eyes. |
| Body Protection | Laboratory coat | Protects street clothes and skin from spills. |
| Respiratory Protection | Not generally required for small quantities. Use a dust mask or work in a fume hood if handling large quantities of powder or if there is a risk of aerosolization. | Minimizes inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure safety and experimental integrity.
-
Preparation :
-
Ensure the work area (laboratory bench or fume hood) is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling this compound.
-
Put on all required PPE as listed in the table above.
-
-
Handling :
-
When weighing the powdered form of this compound, perform this task in a fume hood or on a balance with a draft shield to minimize the potential for inhalation.
-
Handle the compound gently to avoid creating dust.
-
If preparing a solution, add the solid this compound to the solvent slowly.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
In Case of a Spill :
-
For a small spill of powdered this compound, gently sweep it up with a brush and dustpan, avoiding the creation of dust. Place the collected material in a sealed container for disposal.
-
For a liquid spill, absorb the solution with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Unused this compound : Dispose of as chemical waste in accordance with your institution's and local regulations. It should be placed in a clearly labeled, sealed container.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be disposed of as chemical waste.
-
Empty Containers : Rinse empty containers thoroughly with an appropriate solvent. The rinseate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste.
-
Do Not :
-
Dispose of this compound down the drain.
-
Mix with incompatible waste streams.
-
Quantitative Data
| Parameter | Value | Source |
| Acute Toxicity (Oral) | Estimate: 4,978 mg/kg | Sigma-Aldrich SDS[1] |
Experimental Protocols
No specific experimental protocols involving hazardous reactions with this compound were identified in the safety-focused search. The handling procedures outlined above are based on standard best practices for non-hazardous chemical compounds in a laboratory setting.
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
